molecular formula C12H15N3O6 B161152 N-(2,4-Dinitrophenyl)-L-leucine CAS No. 1655-57-8

N-(2,4-Dinitrophenyl)-L-leucine

Cat. No.: B161152
CAS No.: 1655-57-8
M. Wt: 297.26 g/mol
InChI Key: STMDPCBYJCIZOD-JTQLQIEISA-N
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Description

N-(2,4-Dinitrophenyl)-L-leucine and related derivatives are specialized chiral labeling reagents critical for determining the absolute configuration of amino acids in peptides using advanced Marfey's method . This application is essential in the structural elucidation of complex natural products, such as the scarce anticancer peptides yaku'amides A and B, where identifying D-amino acids is crucial for understanding their unique bioactivity . The method involves hydrolyzing the target peptide and labeling the resulting amino acids with the chiral reagent, enabling high-resolution LC-MS analysis to assign stereochemistry with high sensitivity and overcome limitations of traditional analytical techniques . The structural motif of the 2,4-dinitrophenyl group is key to the performance of these reagents, facilitating the detection of infinitesimal amounts of amino acids from valuable and limited natural product samples . This makes N-(2,4-Dinitrophenyl)-L-leucine a vital tool for researchers in chemical biology, medicinal chemistry, and natural product discovery working on the stereospecific synthesis and analysis of peptide-based drug leads .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(2,4-dinitroanilino)-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O6/c1-7(2)5-10(12(16)17)13-9-4-3-8(14(18)19)6-11(9)15(20)21/h3-4,6-7,10,13H,5H2,1-2H3,(H,16,17)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMDPCBYJCIZOD-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1655-57-8
Record name N-(2,4-Dinitrophenyl)-L-leucine
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Record name N-(2,4-Dinitrophenyl)-L-leucine
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Record name N-(2,4-DINITROPHENYL)-L-LEUCINE
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Foundational & Exploratory

What is the structure of N-(2,4-Dinitrophenyl)-L-leucine?

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Structural & Physicochemical Characterization of N-(2,4-Dinitrophenyl)-L-leucine

Executive Summary

N-(2,4-Dinitrophenyl)-L-leucine (DNP-L-Leucine) is a derivatized amino acid comprising an L-leucine backbone modified at the


-amino nitrogen with a 2,4-dinitrophenyl (DNP) moiety.[1] Historically significant as a stable end-product in the Sanger method  for N-terminal protein sequencing, it remains a critical standard in modern proteomics and chiral chromatography. Its distinct yellow chromophore (

nm) and enhanced hydrophobicity make it an ideal model compound for validating stationary phase selectivity in HPLC and studying molecular recognition mechanisms.

Molecular Architecture

The molecule consists of a hydrophobic isobutyl side chain characteristic of leucine and an electron-deficient dinitrophenyl ring attached to the amine. This substitution dramatically alters the electronic and steric profile of the native amino acid.

Property Data
IUPAC Name (2S)-2-[(2,4-dinitrophenyl)amino]-4-methylpentanoic acid
CAS Number 1655-57-8
Molecular Formula

Molecular Weight 297.27 g/mol
Chirality L-isomer (S-configuration at

-carbon)
Appearance Yellow crystalline solid
Melting Point 96–100 °C
Structural Visualization

The following diagram illustrates the connectivity, highlighting the electron-withdrawing nitro groups that stabilize the amine bond against acid hydrolysis—a key feature of Sanger's reagent derivatives.

DNP_Leucine_Structure DNP_Ring 2,4-Dinitrophenyl Ring (Electron Deficient) Amine Secondary Amine (NH) DNP_Ring->Amine C-N Bond (Ar-NH) Alpha_Carbon α-Carbon (Chiral Center S) Amine->Alpha_Carbon Carboxyl Carboxylic Acid (COOH) Alpha_Carbon->Carboxyl Side_Chain Isobutyl Side Chain (Hydrophobic) Alpha_Carbon->Side_Chain

Caption: Structural connectivity of N-(2,4-Dinitrophenyl)-L-leucine showing the electron-deficient aromatic ring linked to the chiral amino acid backbone.

Synthesis & Preparation Protocol

The synthesis utilizes 1-fluoro-2,4-dinitrobenzene (Sanger’s Reagent) via a Nucleophilic Aromatic Substitution (


) mechanism.[2] The reaction requires mild alkaline conditions to deprotonate the leucine amine without hydrolyzing the reagent.
Mechanism of Action ( )
  • Nucleophilic Attack: The free amine of L-leucine attacks the ipso-carbon of the fluorobenzene.

  • Meisenheimer Complex: Formation of a resonance-stabilized intermediate.

  • Elimination: Loss of the fluoride ion restores aromaticity, yielding the DNP-derivative.[3]

Synthesis_Mechanism Step1 Reagents: L-Leucine + FDNB (pH 8-9, NaHCO3) Step2 Nucleophilic Attack (Amine -> C-F Carbon) Step1->Step2 Step3 Meisenheimer Complex (Intermediate) Step2->Step3 Step4 Elimination of F- (Restoration of Aromaticity) Step3->Step4 Product N-(2,4-Dinitrophenyl)-L-leucine (Yellow Precipitate) Step4->Product

Caption: Step-wise


 mechanism for the synthesis of DNP-L-leucine using Sanger's Reagent.
Experimental Protocol

Note: This protocol is adapted for laboratory-scale preparation.

  • Reagent Preparation: Dissolve 1.0 eq of L-leucine and 2.0 eq of Sodium Bicarbonate (

    
    ) in water.
    
  • Addition: Dissolve 1.1 eq of 1-fluoro-2,4-dinitrobenzene (FDNB) in ethanol. Add this solution dropwise to the aqueous amino acid solution.

    • Expert Insight: The reaction mixture must be kept in the dark as DNP derivatives are photosensitive.

  • Reaction: Stir at room temperature for 2 hours. The solution will turn bright yellow.

  • Workup:

    • Extract unreacted FDNB with ether (discard organic layer).

    • Acidify the aqueous layer with 6M HCl to pH < 2. The DNP-leucine will precipitate as a yellow oil or solid.

    • Extract the product into ethyl acetate or ether.

  • Purification: Recrystallize from aqueous methanol to obtain yellow needles.

Physicochemical & Spectroscopic Profiling

UV-Vis Spectroscopy

The 2,4-dinitrophenyl group acts as a strong chromophore.

  • 
    :  ~360 nm (in alkaline solution/ethanol).
    
  • Utility: This absorption allows for detection in HPLC without derivatization and visual monitoring in Thin Layer Chromatography (TLC).

NMR Characterization ( NMR)

The spectrum is distinct due to the deshielding effects of the nitro groups.

Proton Environment Approx. Shift (ppm) Multiplicity Assignment
Ar-H (C3) 9.0 – 9.1Doublet (d)Between two

groups (highly deshielded).
Ar-H (C5) 8.2 – 8.3Doublet of DoubletsAdjacent to para

.
Ar-H (C6) 7.1 – 7.3DoubletAdjacent to amine linkage.
NH (Amine) 8.5 – 8.8Broad SingletInvolved in intramolecular H-bonding with ortho

.

-CH
4.1 – 4.5MultipletDeshielded by adjacent N-Ar group.
Side Chain (

)
1.6 – 1.8MultipletLeucine backbone.
Methyls (

)
0.9 – 1.0DoubletTerminal methyl groups.
Solubility Profile
  • Water: Low solubility in acidic pH; soluble in alkaline pH (as carboxylate salt).

  • Organic Solvents: Highly soluble in Ethanol, Acetone, Ethyl Acetate.

  • Chromatography: High retention factor (

    
    ) on C18 columns due to the hydrophobic DNP + Leucine side chain combination.
    

Applications in Research

Chiral Resolution Standard

DNP-leucine is frequently used to evaluate Chiral Stationary Phases (CSPs) , particularly Pirkle-type columns. The electron-deficient DNP ring acts as a


-acid, engaging in 

-

donor-acceptor interactions with

-basic stationary phases (e.g., naphthyl derivatives).
Sanger Sequencing (Historical Context)

While Edman degradation and Mass Spectrometry have largely superseded it, the DNP method remains the gold standard for teaching protein N-terminal analysis. The stability of the DNP-N bond against acid hydrolysis allows the peptide to be hydrolyzed into individual amino acids while the N-terminal DNP-amino acid remains intact for identification.

Hydrophobicity Studies

The DNP group adds a fixed hydrophobic increment, making DNP-leucine a standard marker for calibrating hydrophobicity scales in Partition Chromatography.

References

  • Sanger, F. (1945).[4] "The free amino groups of insulin".[2] Biochemical Journal, 39(5), 507–515.

  • Levy, A. L., & Chung, D. (1955).[5] "A Simplified Procedure for the Synthesis of 2,4-Dinitrophenyl(DNP)-amino Acids". Journal of the American Chemical Society.[5]

  • PubChem. (2024). "N-(2,4-Dinitrophenyl)-L-leucine Compound Summary". National Library of Medicine.

  • Brenner, M., et al. (1961). "Thin-Layer Chromatography of Amino Acid Derivatives". Experientia.

Sources

An In-depth Technical Guide to the Synthesis of N-(2,4-Dinitrophenyl)-L-leucine from L-leucine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis of N-(2,4-Dinitrophenyl)-L-leucine, a critical derivative in the field of protein chemistry and analysis. Addressed to researchers, scientists, and professionals in drug development, this document delves into the fundamental principles, a detailed experimental protocol, and methods for the characterization of the final product. The synthesis is grounded in the well-established Sanger's method, a cornerstone technique for N-terminal amino acid analysis.[1][2][3]

Foundational Principles: The Sanger Reaction

The synthesis of N-(2,4-Dinitrophenyl)-L-leucine hinges on the reaction between the free amino group of L-leucine and 1-fluoro-2,4-dinitrobenzene (FDNB), commonly known as Sanger's reagent.[2][3][4] This reaction is a classic example of a nucleophilic aromatic substitution. The electron-withdrawing nature of the two nitro groups on the benzene ring makes the carbon atom attached to the fluorine highly susceptible to nucleophilic attack by the amino group of L-leucine. The reaction proceeds under mildly alkaline conditions, which ensures that the amino group is in its deprotonated, nucleophilic state.

The resulting N-(2,4-Dinitrophenyl)-L-leucine, often abbreviated as DNP-Leu, is a stable, yellow-colored compound.[1] This stability is particularly advantageous as the dinitrophenyl group remains attached to the amino acid even after acid hydrolysis, which cleaves peptide bonds.[1][3] This key feature allowed Frederick Sanger to successfully determine the amino acid sequence of insulin, a landmark achievement in biochemistry for which he was awarded the Nobel Prize in Chemistry in 1958.[3]

Reaction Mechanism

The mechanism of the Sanger reaction is a two-step process:

  • Nucleophilic Attack: The deprotonated amino group of L-leucine acts as a nucleophile and attacks the electron-deficient carbon atom of FDNB that is bonded to the fluorine atom. This forms a transient, negatively charged intermediate known as a Meisenheimer complex.

  • Fluoride Elimination: The aromaticity of the benzene ring is restored by the elimination of the fluoride ion, a good leaving group. This results in the formation of a stable C-N bond and the final product, N-(2,4-Dinitrophenyl)-L-leucine.

ReactionMechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products L-Leucine L-Leucine (Nucleophile) Meisenheimer Meisenheimer Complex (Transient) L-Leucine->Meisenheimer Nucleophilic Attack FDNB 1-Fluoro-2,4-dinitrobenzene (Sanger's Reagent) FDNB->Meisenheimer DNP-Leu N-(2,4-Dinitrophenyl)-L-leucine Meisenheimer->DNP-Leu Fluoride Elimination HF Hydrogen Fluoride Meisenheimer->HF

Caption: Reaction mechanism for the synthesis of N-(2,4-Dinitrophenyl)-L-leucine.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a robust and reproducible method for the synthesis of N-(2,4-Dinitrophenyl)-L-leucine in a laboratory setting. Adherence to these steps is crucial for achieving a high yield and purity of the final product.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)Notes
L-Leucine≥98%Sigma-Aldrich
1-Fluoro-2,4-dinitrobenzene (FDNB)≥99%Acros OrganicsCaution: Toxic and a skin irritant. Handle with appropriate personal protective equipment (PPE).
Sodium Bicarbonate (NaHCO₃)ACS ReagentFisher Scientific
Ethanol95%
Diethyl EtherAnhydrous
Hydrochloric Acid (HCl)Concentrated (37%)Caution: Corrosive. Handle in a fume hood.
Distilled Water
Round-bottom flask (100 mL)
Magnetic stirrer and stir bar
pH meter or pH paper
Separatory funnel (250 mL)
Rotary evaporator
Glass funnel and filter paper
Synthesis Procedure

Workflow A Dissolve L-Leucine in NaHCO₃ solution B Add FDNB solution in ethanol A->B C React at room temperature with stirring B->C D Monitor reaction completion (TLC) C->D E Acidify with HCl to pH ~2 D->E F Extract with diethyl ether E->F G Wash organic layer with water F->G H Dry organic layer over Na₂SO₄ G->H I Evaporate solvent under reduced pressure H->I J Recrystallize the crude product I->J K Dry the purified product J->K

Caption: Experimental workflow for the synthesis of DNP-Leucine.

  • Preparation of the Reaction Mixture: In a 100 mL round-bottom flask, dissolve a specific amount of L-leucine in an aqueous solution of sodium bicarbonate. The bicarbonate solution creates the necessary alkaline environment (pH ~8-9) to deprotonate the amino group of L-leucine, thereby enhancing its nucleophilicity.[5]

  • Addition of Sanger's Reagent: In a separate container, prepare a solution of 1-fluoro-2,4-dinitrobenzene (FDNB) in ethanol. Add this solution dropwise to the stirred L-leucine solution at room temperature. A molar excess of FDNB is typically not required if the reaction is allowed to proceed to completion.

  • Reaction: Allow the mixture to stir at room temperature for approximately 2-4 hours. The reaction progress can be monitored using thin-layer chromatography (TLC).[6] The disappearance of the L-leucine spot and the appearance of a new, yellow spot corresponding to DNP-leucine indicates the progression of the reaction.

  • Work-up and Extraction:

    • Once the reaction is complete, carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2. This step protonates the carboxyl group of the DNP-leucine, making it less water-soluble and more soluble in organic solvents. It also protonates any unreacted amino acids.

    • Transfer the acidified mixture to a separatory funnel and extract the DNP-leucine into diethyl ether. Repeat the extraction process two to three times to ensure complete recovery of the product.

    • Combine the organic extracts and wash them with distilled water to remove any remaining acid and water-soluble impurities.

  • Isolation and Purification:

    • Dry the ethereal solution over anhydrous sodium sulfate to remove any residual water.

    • Filter the drying agent and evaporate the solvent using a rotary evaporator to obtain the crude, yellow solid product.

    • For higher purity, the crude N-(2,4-Dinitrophenyl)-L-leucine can be recrystallized from a suitable solvent system, such as an ethanol-water mixture.

Product Characterization

Confirmation of the successful synthesis and the purity of N-(2,4-Dinitrophenyl)-L-leucine is essential. Several analytical techniques can be employed for this purpose.

Physical Properties
PropertyValueSource
Molecular Formula C₁₂H₁₅N₃O₆[7][8]
Molecular Weight 297.27 g/mol [7][8]
Appearance Light yellow to yellow crystalline powder[8]
Melting Point 96-100 °C
CAS Number 1655-57-8[7][8]
Spectroscopic and Chromatographic Analysis
  • Thin-Layer Chromatography (TLC): As mentioned in the protocol, TLC is a quick and effective method to monitor the reaction and assess the purity of the final product.[6] The DNP-leucine will appear as a distinct yellow spot.

  • UV-Vis Spectroscopy: DNP-amino acids exhibit a characteristic absorption maximum in the ultraviolet-visible region, which can be used for quantification.

  • Infrared (IR) Spectroscopy: The IR spectrum of N-(2,4-Dinitrophenyl)-L-leucine will show characteristic peaks for the N-H stretching of the secondary amine, the C=O stretching of the carboxylic acid, and the N-O stretching of the nitro groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can provide detailed structural information, confirming the covalent linkage between the dinitrophenyl group and the leucine moiety.

  • Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the mass of N-(2,4-Dinitrophenyl)-L-leucine, providing definitive confirmation of its identity.[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both the purification and quantitative analysis of DNP-amino acids.[9][10]

Applications and Significance

The synthesis of N-(2,4-Dinitrophenyl)-L-leucine and other DNP-amino acids has been historically pivotal in protein sequencing.[1][6] While Edman degradation has largely superseded the Sanger method for sequential protein sequencing, the dinitrophenylation reaction remains a valuable tool in biochemistry and biotechnology for:

  • N-terminal amino acid identification: Determining the identity of the first amino acid in a protein or peptide chain.[3][4]

  • Quantitative amino acid analysis: DNP-amino acids can be separated and quantified by chromatography.

  • Hapten carriers: The dinitrophenyl group is a widely used hapten in immunological studies to elicit an antibody response when conjugated to a carrier protein.[11]

  • Probing enzyme active sites: The reactivity of FDNB with amino groups can be used to identify essential amino acid residues in the active sites of enzymes.

Safety Considerations

  • 1-Fluoro-2,4-dinitrobenzene (FDNB) is toxic and a skin irritant. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.

  • Concentrated hydrochloric acid is corrosive and should be handled in a fume hood.

  • Organic solvents such as ethanol and diethyl ether are flammable. Ensure there are no open flames or ignition sources in the vicinity during their use.

This in-depth guide provides the necessary theoretical and practical knowledge for the successful synthesis and characterization of N-(2,4-Dinitrophenyl)-L-leucine. By understanding the underlying chemical principles and adhering to the detailed experimental protocol, researchers can confidently produce this important amino acid derivative for a variety of scientific applications.

References

  • Vedantu.
  • Chemsrc. L-Leucine,N-(2,4-dinitrophenyl) | CAS#:1655-57-8.
  • G-Biosciences. DNFB-Sanger's reagent for detection of free amino acids. (2019-08-20).
  • Quora. How does Sanger's reagent work?. (2014-12-29).
  • SlideShare. 1. How do peptides react with Edman's reagent?what is its practical - significance?(2+1/2014)(2012).
  • PubChem. N-(2,4-Dinitrophenyl)-L-leucine.
  • Stack Exchange. Dinitrophenyl (DNP) derivatives of amino acids (specifically epsilon-DNP-lysine). (2016-02-16).
  • TCI Chemicals. N-(2,4-Dinitrophenyl)-L-leucine 1655-57-8.
  • PubChem. N-(2,4-Dinitrophenyl)-DL-leucine.
  • Pearson. FDNB Explained: Definition, Examples, Practice & Video Lessons.
  • PubMed. Determination of [14C]leucine specific radioactivity utilizing high-performance liquid chromatography to isolate the double-labeled dinitrophenyl methyl ester.
  • PubMed.
  • ResearchGate.
  • SYnAbs. Understanding DNP and Its Applications in Research: The Role of Monoclonal Antibodies. (2019-09-25).
  • Fisher Scientific. N-(2,4-Dinitrophenyl)-L-leucine 99.0+%, TCI America™.

Sources

Navigating the Nuances of N-(2,4-Dinitrophenyl)-L-leucine: A Technical Guide to Safe Handling and Application

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biochemical research and pharmaceutical development, the use of derivatized amino acids is fundamental. Among these, N-(2,4-Dinitrophenyl)-L-leucine (DNP-Leu) serves as a valuable tool in various analytical and synthetic applications. However, its utility is matched by a need for meticulous handling and a thorough understanding of its chemical nature. This guide, compiled from a Senior Application Scientist's perspective, moves beyond a simple checklist of precautions to provide a deep, evidence-based understanding of the "why" behind the safe and effective use of this compound.

The Chemical Personality of DNP-Leu: Understanding Inherent Risks

N-(2,4-Dinitrophenyl)-L-leucine is a crystalline solid, typically appearing as a light yellow to orange powder. Its chemical structure, featuring a dinitrophenyl group attached to the amino acid leucine, dictates its reactivity and potential hazards. The dinitrophenyl moiety, in particular, is the primary driver of the compound's safety profile.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₂H₁₅N₃O₆
Molecular Weight 297.27 g/mol
Melting Point 96.0 to 100.0 °C
Appearance Light yellow to yellow to orange powder/crystal
Solubility Almost transparent in Methanol

The presence of two nitro groups on the phenyl ring renders the dinitrophenyl group highly electron-withdrawing. This has several important consequences:

  • Flammability: N-(2,4-Dinitrophenyl)-L-leucine is classified as a flammable solid[1][2]. The nitro groups can act as an internal oxygen source, lowering the energy barrier for combustion.

  • Explosive Potential of Related Compounds: While specific data for DNP-Leu is limited, related compounds like 2,4-dinitrophenol (DNP) are known to be explosive when dry, heated, or subjected to shock or friction[3][4][5]. This is a critical consideration for the storage and handling of any dinitrophenyl-containing compound. The underlying principle is the rapid, exothermic decomposition of the nitroaromatic system.

  • Light Sensitivity: DNP-amino acid derivatives are known to be sensitive to light. Exposure can lead to decomposition, which can affect experimental results and potentially create unknown byproducts[6]. This photodegradation is a common characteristic of nitroaromatic compounds.

  • Reactivity with Bases: N-(2,4-dinitrophenyl)amino acids can undergo base-catalyzed cyclization[7][8]. This reaction is a key consideration in designing experimental conditions, as unintended pH shifts can lead to the formation of artifacts.

A Self-Validating System for Safe Handling: Protocols and Rationale

A robust safety protocol is not merely a set of rules, but a system that inherently validates its own effectiveness. This is achieved by understanding the risks and implementing controls that are both practical and grounded in chemical principles.

Personal Protective Equipment (PPE): The First Line of Defense

Given the potential for skin, eye, and respiratory irritation from L-leucine and the known hazards of dinitrophenyl compounds, a comprehensive PPE strategy is non-negotiable.

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. However, for procedures with a risk of splashing or dust generation, chemical safety goggles are essential.

  • Skin Protection: Chemical-resistant gloves, such as nitrile, are mandatory. Given the potential for absorption, it is prudent to change gloves immediately upon contamination. A lab coat should be worn at all times to protect street clothing and skin.

  • Respiratory Protection: Work with solid N-(2,4-Dinitrophenyl)-L-leucine should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust particles.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Assess Task Hazard ppe_selection Select Appropriate PPE: - Eye/Face Protection - Gloves - Lab Coat - Respiratory Protection (if needed) start->ppe_selection Identify Risks donning Properly Don PPE ppe_selection->donning work Perform Laboratory Work donning->work doffing Properly Doff and Dispose of PPE work->doffing handwashing Wash Hands Thoroughly doffing->handwashing Disposal_Pathway cluster_waste Waste Disposal Logical Pathway start Generate DNP-Leu Waste (Solid or Solution) segregate Segregate into a Designated Hazardous Waste Container start->segregate label_waste Label Container with: - Full Chemical Name - Hazard Information segregate->label_waste store_waste Store Securely in a Designated Satellite Accumulation Area label_waste->store_waste disposal Arrange for Professional Hazardous Waste Disposal store_waste->disposal end Waste Manifested and Removed disposal->end

Caption: A logical pathway for the safe disposal of N-(2,4-Dinitrophenyl)-L-leucine waste.

Field-Proven Methodologies: Chromatographic Analysis of DNP-Amino Acids

The derivatization of amino acids with 2,4-dinitrofluorobenzene (DNFB) to form DNP-amino acids is a classic method for N-terminal sequencing of peptides and proteins, as well as for their quantification. Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly used to separate and identify these derivatives.[9][10]

Detailed Protocol for Thin-Layer Chromatography (TLC) of DNP-Leucine

This protocol provides a robust method for the qualitative analysis of DNP-Leucine.

Materials:

  • N-(2,4-Dinitrophenyl)-L-leucine standard

  • Silica gel TLC plates

  • Developing chamber

  • Solvent system (e.g., Chloroform:Methanol:Acetic Acid in a 90:8:2 ratio)

  • UV lamp (for visualization, although DNP-amino acids are colored)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the DNP-Leucine standard in a suitable solvent like methanol or ethyl acetate.

  • Spotting: Using a capillary tube, carefully spot a small amount of the sample solution onto the baseline of the TLC plate. Allow the spot to dry completely.

  • Development: Place the TLC plate in a developing chamber pre-saturated with the chosen solvent system. Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and immediately mark the solvent front. Allow the plate to dry in a fume hood. The DNP-Leucine spot will be visible as a yellow-orange spot. The position of the spot can be used for identification by comparing it to a known standard.

  • Documentation: Record the appearance of the chromatogram. The spots can fade over time, so immediate documentation is recommended.

Causality Behind the Choices:

  • Silica Gel: The polar stationary phase (silica gel) interacts with the polar DNP-amino acid.

  • Solvent System: The mobile phase is a mixture of solvents with varying polarities. The separation is based on the differential partitioning of the DNP-amino acid between the stationary and mobile phases. By adjusting the solvent composition, the retention factor (Rf) can be optimized for better separation.

  • Visualization: The dinitrophenyl group is a chromophore, making the spots colored and easily visible without the need for additional staining reagents.

Conclusion: A Culture of Safety and Scientific Rigor

The safe and effective use of N-(2,4-Dinitrophenyl)-L-leucine is not merely about following a list of rules but about cultivating a deep understanding of its chemical properties and potential hazards. By integrating the principles of chemical reactivity, implementing self-validating safety protocols, and utilizing field-proven methodologies, researchers can confidently and responsibly leverage the utility of this important biochemical tool. This approach not only ensures the safety of laboratory personnel but also enhances the integrity and reliability of the scientific data generated.

References

  • Wikipedia. (n.d.). 2,4-Dinitrophenol. Retrieved from [Link]

  • Amherst College. (2019, December 9). STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH 2,4-DINITROPHENOL AT AMHERST COLLEGE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4-Dinitrophenol. PubChem Compound Database. Retrieved from [Link]

  • MDPI. (n.d.). Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN). Retrieved from [Link]

  • MDPI. (n.d.). The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Deprotonated N-(2,4-Dinitrophenyl)amino Acids Undergo Cyclization in Solution and the Gas Phase. PMC. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Thin-Layer Chromatography of Amino Acid Derivatives With Kieselgel G. N- (2,4-Dinitrophenyl). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(2,4-Dinitrophenyl)-L-leucine. PubChem Compound Database. Retrieved from [Link]

  • YouTube. (2020, June 14). Reactions of Amino acids- Reactions with both NH2&COOH groups - NInhydrin Test - CSIR,GATE,JEE,NEET. Retrieved from [Link]

  • ACS Publications. (n.d.). Study of the thermal decomposition of dinitrophenyl N,N-dialkyldithiocarbamates and related compounds. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubMed. (n.d.). Amino acid analysis by dinitrophenylation and reverse-phase high-pressure liquid chromatography. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The isolation of amino acids from mixtures as their N-2,4-dinitrophenol derivatives. Methionine, leucine, phenylalanine, ornithine, lysine and tyrosine. Retrieved from [Link]

  • PubMed. (2011). Deprotonated N-(2,4-Dinitrophenyl)amino Acids Undergo Cyclization in Solution and the Gas Phase. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 25.4: Analysis of Amino Acids. Retrieved from [Link]

  • National Institutes of Health. (n.d.). NIH Waste Disposal Guide at Bayview Campus. Retrieved from [Link]

  • PubMed. (n.d.). Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • SciSpace. (n.d.). DETERMINATION OF o-AMINO ACIDS. II. USE OF A BIFUNCTIONAL REAGENT, 1,5-DIFLUORO-2,4-DINITROBENZENE. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Chromatographic Separation of Amino Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). On the Physical Stability of Leucine-Containing Spray-Dried Powders for Respiratory Drug Delivery. Retrieved from [Link]

  • Waters. (n.d.). Hydrolysis of Food and Feed Samples. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012038515A1 - Process for racemisation and acetylation of leucine.
  • SciSpace. (n.d.). quantitative analysis of amino acids using paper chromatography. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Synthesis and biological activity of some new leucine-enkephalin analogues. Retrieved from [Link]

  • All Waste Matter. (2020, April 19). 2,4-DNP 2,4-dinitrophenylhydrazine Disposal. Retrieved from [Link]

  • PubMed. (2023, January 28). On the Physical Stability of Leucine-Containing Spray-Dried Powders for Respiratory Drug Delivery. Retrieved from [Link]

  • Japan Pharmaceutical Excipients Council. (n.d.). Part I / L-Leucine 569. Retrieved from [Link]

  • Sciencemadness Wiki. (2020, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • Pure. (2023, March 1). Biomolecular Fishing: Design, Green Synthesis, and Performance of l-Leucine-Molecularly Imprinted Polymers. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Rapid Single-Shot Synthesis of the 214 Amino Acid-Long N-Terminal Domain of Pyocin S2. PMC. Retrieved from [Link]

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An In-Depth Technical Guide to N-Terminal Peptide Sequencing via the Sanger Method

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The precise sequence of amino acids—a protein's primary structure—is fundamental to its function, folding, and interaction within biological systems. The groundbreaking work of Frederick Sanger in the mid-20th century provided the first definitive proof that proteins possess a specific, genetically determined amino acid sequence.[1][2] His method, centered on the use of 1-fluoro-2,4-dinitrobenzene (FDNB), laid the foundational principles for protein sequencing. This guide provides a detailed examination of the Sanger method for N-terminal amino acid identification. We will explore the core chemical principles, including the derivatization of the N-terminal amino acid to form a stable N-(2,4-dinitrophenyl) adduct, and present a step-by-step workflow from reaction to identification. Furthermore, we will contextualize the Sanger method by comparing it with subsequent technologies like Edman degradation and discuss its enduring significance in the field of protein chemistry.

Introduction: The Foundational Importance of Primary Structure

In the landscape of drug development and molecular biology, understanding a protein's primary structure is not merely an academic exercise; it is a prerequisite for elucidating function, predicting three-dimensional conformation, and engineering novel therapeutics. Before Frederick Sanger's seminal work on insulin, the concept of proteins as molecules with a precise, unvarying sequence of amino acids was not universally accepted.[1][3] Sanger's development of a method to identify the N-terminal amino acid was the critical first step in his successful sequencing of insulin, a landmark achievement that earned him the 1958 Nobel Prize in Chemistry and forever changed our understanding of molecular biology.[1][2][4]

This guide focuses on the core of that discovery: the use of Sanger's reagent to identify the first amino acid in a polypeptide chain. This process results in the formation of a derivative, such as N-(2,4-Dinitrophenyl)-L-leucine if leucine is the N-terminal residue, which serves as an identifiable tag.

The Core Principle: Sanger's Reagent and N-Terminal Derivatization

The Sanger method for N-terminal analysis hinges on the specific and robust chemical reaction between the polypeptide and 1-fluoro-2,4-dinitrobenzene (DNFB), commonly known as Sanger's reagent.[5][6][7]

The Chemistry: The reaction is a nucleophilic aromatic substitution.[5] It is conducted under mildly alkaline conditions (pH ~8-9), typically using a sodium bicarbonate buffer.[1] This elevated pH is critical as it ensures the N-terminal α-amino group of the peptide is deprotonated and therefore highly nucleophilic. This potent nucleophile attacks the electron-deficient carbon atom bonded to the fluorine in the DNFB molecule. The highly electronegative nitro groups on the benzene ring facilitate this attack, and the fluorine atom is subsequently displaced as a fluoride ion.[1]

This forms a very stable covalent bond between the dinitrophenyl group and the N-terminal amino acid, resulting in a 2,4-dinitrophenyl-peptide (DNP-peptide).[8][9] This DNP adduct is characteristically yellow, a feature that historically aided in its visual detection and isolation.[3]

Sanger Reaction Mechanism cluster_reaction Reaction reagents Peptide + DNFB peptide H₂N-CHR₁-CO-NH-CHR₂... dnfb 1-Fluoro-2,4-dinitrobenzene (DNFB) product DNP-NH-CHR₁-CO-NH-CHR₂... peptide->product Nucleophilic Attack (Mildly Alkaline, pH 8-9) dnfb->product

Caption: Chemical derivatization of a peptide's N-terminus using DNFB.

The Sanger Method: A Step-by-Step Workflow

The identification of the N-terminal amino acid is accomplished through a destructive but definitive four-step process. The key principle is that the bond linking the DNP group to the N-terminal amino acid is resistant to acid hydrolysis, whereas all the internal peptide bonds are not.[7][10]

  • Step 1: Derivatization with DNFB: The polypeptide of interest is reacted with DNFB under mild alkaline conditions, as described above, to form the DNP-peptide.[8]

  • Step 2: Acid Hydrolysis: The DNP-peptide is subjected to harsh acidic conditions (e.g., 6 M HCl at elevated temperatures) for several hours.[11] This treatment cleaves all the peptide bonds, releasing the constituent amino acids of the original polypeptide into the solution as free amino acids.[10][11] Crucially, the stable DNP-tagged N-terminal amino acid is also released, intact.

  • Step 3: Extraction and Separation: The resulting mixture contains one DNP-amino acid and a collection of unlabeled free amino acids. The DNP-amino acid, being more hydrophobic due to the aromatic DNP group, can be selectively extracted from the aqueous solution using an organic solvent like ether.[3]

  • Step 4: Chromatographic Identification: The isolated DNP-amino acid is then identified. Sanger originally used paper chromatography, but modern approaches would employ High-Performance Liquid Chromatography (HPLC).[3][11] The retention time of the unknown DNP-amino acid is compared against the retention times of known DNP-amino acid standards, allowing for unambiguous identification.[3][8]

Sanger Sequencing Workflow start Start: Purified Peptide Sample step1 Step 1: Derivatization React with DNFB (Sanger's Reagent) start->step1 step2 Step 2: Hydrolysis 6M HCl, 110°C (Cleaves Peptide Bonds) step1->step2 Forms DNP-Peptide step3 Step 3: Extraction Isolate DNP-Amino Acid (e.g., Ether Extraction) step2->step3 Mixture of DNP-AA and free AAs step4 Step 4: Identification Chromatography (HPLC) vs. Standards step3->step4 end Result: Identified N-Terminal Amino Acid step4->end

Caption: The experimental workflow for N-terminal identification via the Sanger method.

Detailed Experimental Protocol

This protocol outlines the necessary steps for identifying the N-terminal amino acid of a model peptide (e.g., one with an expected mass of 1-5 kDa).

Reagents & Materials:

  • Purified peptide sample (lyophilized)

  • 1-Fluoro-2,4-dinitrobenzene (DNFB) solution (e.g., 5% in ethanol)

  • Sodium bicarbonate (NaHCO₃) buffer (e.g., 1 M, pH ~8.5)

  • Ethanol, reagent grade

  • Diethyl ether, reagent grade

  • Hydrochloric acid (HCl), 6 M

  • Standard DNP-amino acid solutions for HPLC

  • Reaction vials, heating block, centrifuge, HPLC system

Procedure:

  • Solubilization: Dissolve approximately 1 mg of the purified peptide and 5 mg of NaHCO₃ in 100 µL of deionized water in a microcentrifuge tube.[5]

  • Derivatization: Add 200 µL of the DNFB solution in ethanol to the peptide solution.[5] Mix gently and incubate at room temperature for 2-3 hours with occasional vortexing. A yellow precipitate of the DNP-peptide may form.[5]

  • Purification of DNP-Peptide: Centrifuge the mixture to pellet the DNP-peptide. Carefully remove the supernatant. Wash the pellet sequentially with water, ethanol, and finally diethyl ether to remove unreacted DNFB and other impurities. Air-dry the pellet.

  • Hydrolysis: Add 200 µL of 6 M HCl to the dried DNP-peptide pellet. Seal the vial under vacuum or nitrogen to prevent oxidation. Heat at 110°C for 16-24 hours.

  • Extraction of DNP-Amino Acid: After cooling, add 500 µL of deionized water to the hydrolysate. Extract the yellow DNP-amino acid by adding 500 µL of diethyl ether and vortexing vigorously. Centrifuge to separate the phases.

  • Preparation for Analysis: Carefully transfer the upper ether layer (containing the DNP-amino acid) to a new tube. Evaporate the ether to dryness under a gentle stream of nitrogen.

  • HPLC Analysis: Re-dissolve the dried DNP-amino acid in a suitable mobile phase (e.g., acetonitrile/water). Inject the sample onto an appropriate HPLC column (e.g., C18 reversed-phase).

  • Data Interpretation: Compare the retention time of the peak from the sample to the retention times of the DNP-amino acid standards run under identical conditions to identify the N-terminal residue.

Comparative Analysis: Sanger Method vs. Edman Degradation

The most significant limitation of the Sanger method is its destructive nature; only the N-terminal residue is identified while the rest of the polypeptide is destroyed during hydrolysis.[1][8] This prevents sequential analysis. To overcome this, Pehr Edman developed an alternative method, Edman degradation, which became the gold standard for protein sequencing for many decades.[12][13]

FeatureSanger MethodEdman Degradation
Reagent 1-Fluoro-2,4-dinitrobenzene (DNFB)Phenyl isothiocyanate (PITC)[14]
Principle N-terminal labeling followed by complete peptide hydrolysis.[11]Sequential N-terminal labeling, cleavage, and conversion.[12][14]
Peptide Integrity Destroyed after one cycle.[1][8]Remainder of the peptide remains intact for the next cycle.[12]
Outcome Identifies only the N-terminal amino acid.Determines the amino acid sequence step-by-step.[13]
Throughput Single residue identification.Sequential analysis of up to 50-60 residues is possible.[8]

Historical Significance and Conclusion

While modern high-throughput techniques like mass spectrometry have largely supplanted chemical degradation methods for large-scale protein sequencing, the importance of Sanger's work cannot be overstated.[15] His method was the first to prove that a protein has a discrete, definable primary structure, a concept that forms the bedrock of molecular biology.[1] It provided the first-ever sequence of a protein, insulin, and established the fundamental strategy of using chemical derivatization to analyze polypeptides.[2][4]

References

  • Creative Biolabs. (n.d.). Protein Sequencing: Techniques & Applications. Retrieved from [Link]

  • Filo. (2025, January 9). Concepts: 2,4-dinitrofluorobenzene, N-terminal amino acid identification, ... Retrieved from [Link]

  • Creative Biolabs. (n.d.). Sanger Protein Sequencing: A Foundational Pillar in Molecular Biology. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 25). 26.7: The Edman Degradation. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). N-Terminal Sequencing: Methods and Applications. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). What Distinguishes Sanger Sequencing from Edman Sequencing. Retrieved from [Link]

  • G-Biosciences. (2019, August 20). DNFB-Sanger's reagent for detection of free amino acids. Retrieved from [Link]

  • Sanger, F. (1958, December 11). The chemistry of insulin. Nobel Lecture. Retrieved from [Link]

  • University of California, Davis. (n.d.). Peptide and Protein Analysis. Retrieved from [Link]

  • Awesome Biochemistry. (2022, January 21). 13. Protein Sequencing (Step 3) | Sanger & Edman Sequencing | Determination of N terminal Amino acid. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). N-(2,4-Dinitrophenyl)-L-leucine. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Fluoro-2,4-dinitrobenzene. Retrieved from [Link]

  • EHU. (n.d.). Peptide Sequencing by Edman Degradation. Retrieved from [Link]

  • Berg, P. (2014). Frederick Sanger (1918–2013). PMC - NIH. Retrieved from [Link]

  • MDPI. (n.d.). Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy. Retrieved from [Link]

  • Pearson. (n.d.). FDNB Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • Wikipedia. (n.d.). Frederick Sanger. Retrieved from [Link]

  • PubChem. (n.d.). Dinitrofluorobenzene. Retrieved from [Link]

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Methodological & Application

Application Note: High-Yield Synthesis and MS Characterization of N-(2,4-Dinitrophenyl)-L-Leucine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to serve as a definitive technical guide for the synthesis, purification, and mass spectrometric characterization of N-(2,4-Dinitrophenyl)-L-Leucine (DNP-L-Leucine).

Abstract

Derivatization of amino acids with 2,4-dinitrofluorobenzene (FDNB, Sanger’s Reagent) is a foundational technique in protein chemistry, originally developed for N-terminal sequencing. In modern proteomics and metabolomics, DNP-derivatization is utilized to enhance the hydrophobicity of amino acids, improving their retention on Reverse-Phase Liquid Chromatography (RPLC) columns and altering their ionization efficiency in Mass Spectrometry (MS). This guide details a robust, self-validating protocol for the preparation of DNP-L-Leucine, followed by a validated LC-MS/MS workflow for its analysis.

Chemical Principle & Mechanism

The synthesis relies on a Nucleophilic Aromatic Substitution (


) . The amine group of L-Leucine acts as a nucleophile, attacking the electron-deficient C-1 position of the 2,4-dinitrobenzene ring. The reaction requires a mild alkaline pH (typically pH 8.0–9.[1]0) to ensure the amino group is deprotonated (

) and nucleophilic, while preventing the rapid hydrolysis of the FDNB reagent itself.

Reaction Stoichiometry:



Reaction Pathway Diagram

ReactionMechanism Reagents Reagents L-Leucine + FDNB Intermediate Meisenheimer Complex Reagents->Intermediate Nucleophilic Attack (pH 8.5) Product Product DNP-L-Leucine (Bright Yellow) Intermediate->Product Fluoride Elimination Byproduct Byproduct HF (Neutralized) Intermediate->Byproduct

Figure 1: Simplified


 mechanism for DNP-Leucine synthesis. The color shift to bright yellow is the primary visual indicator of reaction progress.

Safety & Handling (Critical)

  • FDNB (Sanger’s Reagent): A potent vesicant and skin sensitizer. It can cause severe dermatitis and is mutagenic.

    • Control: Handle only in a fume hood. Double-glove (Nitrile).[2]

    • Neutralization:[2] Quench excess FDNB with a concentrated amino acid solution (e.g., Glycine) or NaOH before disposal.

  • Light Sensitivity: DNP derivatives are photosensitive. Perform reactions in amber glassware or wrap vessels in aluminum foil.

Materials & Equipment

ComponentSpecificationPurpose
L-Leucine >99% Purity, HPLC GradeAnalyte / Precursor
1-Fluoro-2,4-dinitrobenzene (FDNB), >98%Derivatizing Agent
Sodium Bicarbonate 1.0 M Aqueous SolutionBuffer (pH maintenance)
Ethanol AbsoluteSolvent for FDNB
Hydrochloric Acid 1.0 N and 6.0 NAcidification/Precipitation
Ethyl Acetate HPLC GradeExtraction Solvent
LC-MS/MS System Triple Quadrupole (QqQ)Analytical Validation

Synthesis Protocol

Phase 1: Derivatization
  • Preparation of Leucine Solution: Dissolve 131 mg (1.0 mmol) of L-Leucine in 10 mL of 1.0 M

    
    .
    
    • Checkpoint: Solution must be clear. If cloudy, sonicate.[2] The pH should be ~8.5.

  • Preparation of FDNB Solution: Dissolve 200 mg (~1.1 mmol, slight excess) of FDNB in 10 mL of absolute ethanol.

  • Reaction Initiation: Slowly add the FDNB/Ethanol solution to the Leucine/Bicarbonate solution while stirring.

    • Visual Validator: The mixture will turn a pale yellow initially.

  • Incubation: Cover the flask with foil to exclude light. Stir at room temperature (

    
    ) for 2 hours.
    
    • Self-Validating Step: After 2 hours, the solution should be a deep, bright yellow . If the solution is colorless or very pale, the pH may have dropped too low, preventing the reaction.

Phase 2: Quenching & Workup
  • Acidification: Carefully add 1N HCl dropwise to the reaction mixture until the pH reaches ~1.0–2.0.

    • Mechanism:[2][3][4][5][6][7][8] Acidification protonates the DNP-Leucine carboxyl group (

      
      ), reducing its water solubility and driving it into the organic phase during extraction.
      
    • Observation: A yellow precipitate (oil or solid) may form.

  • Liquid-Liquid Extraction (LLE):

    • Transfer the mixture to a separatory funnel.[2]

    • Add 20 mL Ethyl Acetate. Shake vigorously for 1 minute; vent frequently.

    • Allow phases to separate. Collect the upper organic layer (Yellow).

    • Repeat extraction of the aqueous layer with another 10 mL Ethyl Acetate.

  • Drying: Combine organic layers and dry over anhydrous

    
    . Filter and evaporate the solvent under nitrogen or vacuum.
    
  • Reconstitution: Dissolve the yellow residue in 50:50 Water:Methanol for LC-MS analysis.

Mass Spectrometry Analysis

DNP-amino acids can be analyzed in both positive and negative ESI modes. Negative mode is often preferred for sensitivity due to the electron-withdrawing nitro groups, but Positive mode is standard for structural elucidation of the amino acid backbone.

LC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes. DNP-Leucine is hydrophobic and will elute later than free Leucine.

MS Source Parameters (ESI Positive)
  • Capillary Voltage: 3500 V

  • Gas Temperature:

    
    
    
  • Nebulizer: 35 psi

MRM Transitions (Multiple Reaction Monitoring)

The following transitions are calculated based on the theoretical fragmentation of the DNP-Leucine molecule (


).
Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Annotation
298.1 (

)
86.1 20 - 30Quantifier. Leucine Immonium Ion (Specific to Leu)
298.1 (

)
252.1 10 - 15Qualifier. Loss of Nitro group (

)
298.1 (

)
132.1 35Cleavage of DNP-N bond (Leucine fragment)
Fragmentation Logic Diagram

Fragmentation Parent Precursor Ion [M+H]+ = 298.1 Frag1 Product 1 [M+H - NO2]+ m/z = 252.1 Parent->Frag1 Loss of NO2 (Low CE) Frag2 Product 2 Leu Immonium Ion m/z = 86.1 Parent->Frag2 Backbone Cleavage (High CE)

Figure 2: MS/MS fragmentation pathway for DNP-L-Leucine in Positive ESI mode.

Quality Control & Troubleshooting

ObservationRoot CauseCorrective Action
Low Yield / Pale Color pH too low during reaction.Ensure pH is maintained at 8.5 using NaHCO3. FDNB hydrolyzes slowly, but low pH stops amine reactivity.
Precipitate in LC Incomplete removal of salts.Ensure the LLE step is thorough.[2] Filter reconstituted sample through 0.2 µm PTFE filter.
No Signal in MS Ion Suppression or Wrong Polarity.Check ESI polarity. DNP groups are electron-withdrawing; if Positive mode fails, try Negative mode (

).
Double Peaks Isomerization.DNP-Leucine is chiral. If racemization occurred (rare under mild conditions), you may see split peaks on a chiral column, but single peak on C18.

References

  • Sanger, F. (1945). "The free amino groups of insulin."[7] Biochemical Journal, 39(5), 507–515.

  • Studier, M. H., et al. (1970).[9] "Mass spectrometry of DNP-amino acids combination with paper chromatography." Biochemical and Biophysical Research Communications, 40(4), 894–900.[9]

  • Creative Biolabs. "Sanger Protein Sequencing: A Foundational Pillar in Molecular Biology."

  • Rosu, F., et al. (2002). "Positive and negative ion mode ESI-MS and MS/MS for studying drug-DNA complexes." Journal of Mass Spectrometry.

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Application of DNP-L-leucine in protein structure determination.

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Application of Dynamic Nuclear Polarization (DNP) Enhanced Solid-State NMR for High-Resolution Protein Structure Determination

Abstract

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a uniquely powerful technique for determining the atomic-resolution structure and dynamics of proteins that are intractable by other methods, such as large insoluble aggregates, amyloid fibrils, and membrane-bound proteins.[1][2] However, the primary obstacle for ssNMR has historically been its inherent low sensitivity.[3][4] The advent of Dynamic Nuclear Polarization (DNP) has revolutionized the field by providing a mechanism to dramatically increase NMR signal intensities, often by two orders of magnitude or more.[5][6] DNP achieves this by transferring the very high spin polarization of unpaired electrons to the surrounding atomic nuclei.[3][7] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the scientific principles, experimental protocols, and practical applications of DNP-enhanced ssNMR in modern structural biology. We will delve into the causality behind experimental choices, from isotopic labeling strategies focusing on key amino acids like L-leucine to the meticulous preparation of samples for cryogenic analysis. It is important to note that "DNP" in the context of high-resolution NMR refers to the physical phenomenon of Dynamic Nuclear Polarization, and should not be confused with the metabolic agent 2,4-dinitrophenol, which has entirely different applications in cell biology.[8][9]

The Scientific Foundation of DNP-Enhanced NMR

The Challenge: Overcoming the Sensitivity Barrier in Solid-State NMR

NMR spectroscopy detects the weak magnetic moments of atomic nuclei.[10] The low thermal equilibrium polarization of these nuclear spins, particularly for isotopes like ¹³C and ¹⁵N that are essential for protein studies, results in a low signal-to-noise ratio. This challenge is magnified in the solid state, where broad spectral lines and the sheer number of atoms in a protein complex can make signal detection prohibitively time-consuming, if not impossible. For decades, this sensitivity limit restricted ssNMR to highly abundant and relatively small systems.

The Solution: The Principle of Dynamic Nuclear Polarization

Dynamic Nuclear Polarization (DNP) directly addresses the sensitivity bottleneck by harnessing the much larger magnetic moment and polarization of electrons.[3] In a high magnetic field and at cryogenic temperatures (~100 K), the spin polarization of electrons approaches unity, whereas nuclear spins remain only minutely polarized.[4] DNP utilizes a microwave source to irradiate the sample at or near the electron paramagnetic resonance (EPR) frequency, which drives the transfer of this high electron polarization to the surrounding nuclear spins.[7] This hyperpolarization then propagates throughout the protein via nuclear spin diffusion, leading to a massive enhancement of the NMR signal.[11]

The primary DNP mechanisms relevant to biological ssNMR at high magnetic fields are the Solid Effect (SE) and the Cross Effect (CE) .[7][12] The Cross Effect, which involves two coupled electrons, is generally the most efficient mechanism for the biradical polarizing agents commonly used in modern biological DNP-ssNMR.[7][13]

DNP_Mechanism cluster_0 System Components cluster_1 DNP Process cluster_2 Outcome Electron Unpaired Electrons (High Polarization) Transfer Polarization Transfer (Cross Effect / Solid Effect) Electron->Transfer Source of Polarization Nuclei Target Nuclei (¹³C, ¹⁵N) (Low Polarization) Nuclei->Transfer MW Microwave Irradiation (~395 GHz at 14.1 T) MW->Transfer Drives Transfer Hyperpolarized_Nuclei Hyperpolarized Nuclei Transfer->Hyperpolarized_Nuclei Results in Enhanced_NMR Enhanced NMR Signal (10-200x) Hyperpolarized_Nuclei->Enhanced_NMR Yields

Caption: The core mechanism of Dynamic Nuclear Polarization (DNP).

The Key Ingredient: Polarizing Agents

Since proteins do not typically contain unpaired electrons, they must be introduced exogenously. This is accomplished by doping the sample with a solution containing a stable organic radical, known as the Polarizing Agent (PA).[14][15] The choice of PA is critical for DNP efficiency and depends on the sample environment and magnetic field strength. For biological applications, PAs must be soluble in aqueous cryoprotectants and stable. Nitroxide-based biradicals are the most common and effective PAs for DNP at high magnetic fields.[14]

Polarizing Agent Common Abbreviation Typical Application / Solvent System Key Characteristics
1-(TEMPO-4-oxy)-3-(TEMPO-4-amino)propan-2-olTOTAPOLGeneral purpose, aqueous solutions.[14]One of the first widely successful biradicals for DNP.
4-amino-4-carboxy-TEMPO-N-O-TEG-N-O-TEMPO-4-amino-4-carboxyAMUPolHighly soluble in aqueous buffers.[16]Excellent performance in biological samples, hydrophilic.
Bis-α,γ-diphenylene-β-phenyl-allylBDPAUsed in non-polar environments.Relies on the Solid Effect (SE) pathway.[7]
4-(N,N-dimethyl-N-(2-hydroxy-3-(4-(bis(2-hydroxyethyl)amino)-6-chloro-1,3,5-triazin-2-ylamino)propyl)amino)-2,2,6,6-tetramethylpiperidine 1-oxylTEKPolExcellent performance in aqueous systems, high enhancements.A newer generation, highly efficient biradical.[17]

Table 1: Common Polarizing Agents for Biological DNP-ssNMR.

Experimental Workflow for Protein Structure Determination

The path from a target protein to a high-resolution structure using DNP-ssNMR is a multi-step process that demands careful planning and execution at each stage.

DNP_Workflow A 1. Isotopic Labeling (e.g., ¹³C, ¹⁵N L-Leucine) B 2. Sample Formulation (Protein + PA + Cryoprotectant) A->B C 3. Rotor Packing B->C D 4. DNP-ssNMR Experiment (Cryogenic Temp, MAS, MW On) C->D E 5. Data Acquisition (2D/3D Correlation Spectra) D->E F 6. Data Processing & Assignment E->F G 7. Structural Restraint Extraction F->G H 8. Structure Calculation & Validation G->H

Caption: Experimental workflow for DNP-ssNMR protein structure determination.

Isotopic Labeling: Making the Protein Visible

For detailed structural analysis, the protein must be enriched with NMR-active isotopes, primarily ¹³C and ¹⁵N.[2] This is typically achieved by expressing the protein in bacteria grown on labeled media. While uniform labeling is common, selective labeling of specific amino acid types is a powerful strategy to simplify complex spectra and isolate specific interactions.

Focus on L-Leucine, Valine, and Isoleucine: Methyl groups on Leucine, Valine, and Isoleucine (LVIs) are excellent probes of protein structure and dynamics. They are often located in the hydrophobic core, report on protein folding, and provide crucial long-range distance information.[18] By providing labeled biosynthetic precursors (e.g., α-ketoisovalerate) in the growth media, it is possible to produce proteins where only the LVI methyl groups are ¹³C-labeled.[18] This drastically simplifies the ¹³C spectrum, enabling the unambiguous assignment of long-range contacts that define the protein's tertiary structure.

Protocol: DNP-ssNMR Sample Preparation

This protocol is a critical determinant of DNP performance. The goal is to create a homogenous, vitrified (glassy) sample upon freezing, which allows for efficient polarization transfer.[6]

Materials:

  • Isotopically labeled protein of interest (e.g., 10-20 mg)

  • Polarizing Agent stock solution (e.g., 32 mM TEKPol in DMSO)

  • Cryoprotectant buffer (e.g., 60:30:10 v/v/v d₈-glycerol:D₂O:H₂O)

  • Solid-state NMR rotor (e.g., 3.2 mm sapphire) and packing tools

Methodology:

  • Protein Preparation: Concentrate the purified, isotopically labeled protein to the highest possible stable concentration. The final sample state can be microcrystalline, sedimented soluble protein, reconstituted in liposomes, or amyloid fibrils.[2]

  • Solvent Exchange: If necessary, exchange the protein into the chosen cryoprotectant buffer. This is vital to prevent the formation of ice crystals upon freezing, which would severely degrade spectral quality and DNP efficiency.[19]

  • Addition of Polarizing Agent: Add the PA stock solution to the protein/cryoprotectant mixture to achieve a final concentration of 5-20 mM.[14] Gently mix to ensure homogeneity. The optimal concentration is a balance; too little radical provides insufficient polarization, while too much can cause excessive paramagnetic relaxation and signal broadening (bleaching).[15]

  • Rotor Packing: Carefully transfer the final viscous mixture into the ssNMR rotor using a specialized packing tool or gel-loading pipette tip. Centrifugation is often required to pack the sample tightly and remove air bubbles. A homogenous, void-free sample is essential for stable magic-angle spinning (MAS) and optimal spectral resolution.

  • Quality Control: Visually inspect the packed rotor to ensure there are no air bubbles or phase separation.

DNP-ssNMR Data Acquisition

Experiments are performed on a specialized DNP-ssNMR spectrometer.[20]

Instrumentation:

  • High-field NMR magnet (e.g., 14.1 T / 600 MHz ¹H frequency)

  • Solid-state NMR console

  • Low-temperature MAS probe capable of temperatures around 100 K

  • High-power microwave source (gyrotron) tuned to the electron resonance frequency (~395 GHz at 14.1 T)[20]

Key Experimental Parameters:

Parameter Typical Value Rationale / Causality
Temperature 90 - 110 K Cryogenic temperatures are required to lengthen electron spin relaxation times, making DNP mechanisms efficient.[20]
Magic Angle Spinning (MAS) Rate 8 - 20 kHz MAS averages out anisotropic interactions, leading to sharper spectral lines and higher resolution.[5]
Microwave Power 5 - 12 W Drives the electron-to-nucleus polarization transfer. Power must be optimized to maximize enhancement without overheating the sample.[20]
¹H-¹³C Cross-Polarization (CP) 0.5 - 2 ms Efficiently transfers polarization from abundant ¹H to dilute ¹³C nuclei, enhancing the signal of the protein backbone and sidechains.

| Recycle Delay | 2 - 5 s | The time between scans. DNP significantly shortens the required delay by accelerating the restoration of nuclear polarization. |

Table 2: Typical experimental parameters and their scientific basis for DNP-ssNMR of proteins.

Commonly used experiments include 2D and 3D ¹³C-¹³C and ¹⁵N-¹³C correlation experiments, which reveal through-bond and through-space connectivities between atoms, forming the basis for resonance assignment and structure determination.[21]

Applications and Field-Proven Insights

The sensitivity gains from DNP have opened new frontiers in structural biology that were previously inaccessible.[5][22]

  • Membrane Proteins: DNP allows the study of membrane proteins in their native-like lipid bilayer environments, a feat that is extremely challenging for crystallography and solution NMR.[4] This provides unprecedented insight into the function of channels, transporters, and receptors.

  • Amyloid Fibrils: The large, insoluble, and non-crystalline nature of amyloid aggregates makes them ideal targets for DNP-ssNMR.[1] This has led to high-resolution structures of fibrils associated with Alzheimer's and Parkinson's diseases, providing crucial information for drug development.[23]

  • In-Cell Structural Biology: Perhaps the most exciting frontier is the application of DNP to study proteins directly inside mammalian cells.[24][25] Despite the extremely low concentration of target proteins within the crowded cellular milieu, DNP provides the necessary sensitivity boost to obtain structural information in the most native environment possible.[13][16]

Conclusion: A New Era in Structural Biology

Dynamic Nuclear Polarization has fundamentally transformed the landscape of solid-state NMR, turning it from a niche technique into a powerful, mainstream tool for structural biology. By overcoming the primary limitation of sensitivity, DNP-ssNMR empowers researchers to tackle increasingly complex and physiologically relevant biological systems at atomic resolution. The continued development of more efficient polarizing agents, advanced NMR hardware, and sophisticated labeling strategies, such as those focusing on key residues like L-leucine, promises to further expand the horizons of what is achievable, providing ever-deeper insights into the molecular basis of life.

References

  • New applications of solid-state NMR in structural biology. Emerging Topics in Life Sciences.
  • Structural biology applications of solid st
  • Structural biology applications of solid state MAS DNP NMR.
  • Dynamic Nuclear Polarization (DNP) Spectroscopy. Bridge12 Technologies.
  • Dynamic Nuclear Polarization Opens New Perspectives for NMR Spectroscopy in Analytical Chemistry.
  • DNP‐Supported Solid‐State NMR Spectroscopy of Proteins Inside Mammalian Cells. PMC.
  • In‐cell DNP‐supported solid‐state NMR protocol.
  • New applications of solid-st
  • Cellular Applications of DNP Solid‐St
  • Dynamic Nuclear Polarization of Biomembrane Assemblies. PMC NIH.
  • Dynamic Nuclear Polarization (DNP). National Resource for Advanced NMR Technology.
  • Mechanisms of Dynamic Nuclear Polarization in Insul
  • An Efficient and Stable Polarizing Agent for In-Cell Magic-Angle Spinning Dynamic Nuclear Polariz
  • Solid‐state NMR protocols for unveiling dynamics and (drug) interactions of membrane‐bound proteins. PMC.
  • Dynamic Nuclear Polarization in Solid St
  • Mechanisms of dynamic nuclear polarization in insul
  • Sample preparation str
  • Application of DNP-enhanced solid-state NMR to studies of amyloid-β peptide interaction with lipid membranes. PMC.
  • Dynamic nuclear polariz
  • Assessment of L-leucine binding to LeuT WT by solid state NMR.
  • 2,4 Dinitrophenol as Medicine. MDPI.
  • dinitrophenol Activ
  • Polarizing agents for efficient high field DNP solid-state NMR spectroscopy under magic-angle spinning: from design principles to formulation str
  • Dynamic Nuclear Polarization of Deuter
  • NMR-Based Methods for Protein Analysis.
  • Isoleucine Side Chains as Reporters of Conformational Freedom in Protein Folding Studied by DNP-Enhanced NMR. Journal of the American Chemical Society.
  • Specific 13C labeling of leucine, valine and isoleucine methyl groups for unambiguous detection of long-range restraints in protein solid-st
  • Protein Structure Determin
  • Hierarchy of the Components in Spray-Dried, Protein-Excipient Particles Using DNP-Enhanced NMR Spectroscopy.

Sources

Application Note: A Systematic Approach to Mobile Phase Optimization for the Separation of DNP-Amino Acids by RP-HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of DNP-Amino Acid Analysis

The derivatization of amino acids with 1-fluoro-2,4-dinitrobenzene (DNFB), or Sanger's reagent, produces stable 2,4-dinitrophenyl (DNP) derivatives, a cornerstone technique in protein chemistry.[1][2] This method, famously employed by Frederick Sanger in the first successful sequencing of a protein, insulin, remains a robust tool for identifying N-terminal amino acids.[1][3] The success of this analysis hinges on the effective chromatographic separation of the resulting DNP-amino acids, which are moderately stable under the acid hydrolysis conditions used to break peptide bonds.[1]

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant method for this separation. The technique separates molecules based on their hydrophobicity, with more hydrophobic compounds being retained longer on the non-polar stationary phase.[4] The critical element governing the success and reproducibility of this separation is the composition of the mobile phase. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principles and protocols for systematically optimizing mobile phase composition for the robust separation of DNP-amino acids.

The Central Role of Mobile Phase in RP-HPLC Separations

In RP-HPLC, the mobile phase is typically a mixture of an aqueous component (often with a buffer) and a water-miscible organic solvent. Altering the properties of this mobile phase is the most powerful tool for controlling the retention and selectivity of the separation.[5] For DNP-amino acids, which possess both a hydrophobic dinitrophenyl group and an ionizable carboxylic acid group, precise control over the mobile phase is paramount.

The key variables to manipulate are:

  • Aqueous Component (pH and Buffer): Controls the ionization state of the analytes.

  • Organic Modifier (Type and Concentration): Controls the overall retention of the analytes.

  • Elution Mode (Isocratic vs. Gradient): Determines how the mobile phase composition changes during the analytical run.

Deconstructing the Mobile Phase: Causality and Experimental Choices

The Aqueous Component: Mastering pH for Optimal Selectivity

The ionization state of DNP-amino acids is highly dependent on the mobile phase pH. Each DNP-amino acid has a carboxylic acid group (pKa ≈ 2-3) and, in some cases, ionizable side chains. The mobile phase pH dictates whether these groups are protonated (neutral) or deprotonated (ionized/charged).

  • Scientific Principle: In reversed-phase chromatography, the neutral (non-ionized) form of a molecule is less polar and therefore more strongly retained on the non-polar stationary phase.[5][6][7] The ionized form is more polar and will elute earlier.[5]

  • Expert Insight: To achieve maximum retention and often better peak shape for acidic compounds like DNP-amino acids, the mobile phase pH should be adjusted to be at least 1.5 to 2 pH units below the analyte's pKa.[8] This practice, known as ion suppression, ensures that the carboxylic acid group is fully protonated, maximizing its hydrophobicity and interaction with the C18 stationary phase.[5]

  • Practical Application: For DNP-amino acids, a low pH mobile phase (typically pH 2.0 - 3.0) is ideal. This ensures that the primary separating factor is the hydrophobicity of the amino acid side chain, rather than complex mixed-mode interactions arising from partial ionization.

Choosing the Right Buffer: Using an unbuffered acidic solution is not recommended, as minor fluctuations can lead to significant and unpredictable shifts in retention time, especially if the pH is close to the analyte's pKa.[6] A buffer is essential for maintaining a constant pH.[8][9]

  • Causality: A buffer is most effective at a pH close to its pKa.[9] For a target pH of 2.5, a phosphate buffer is an excellent choice, as phosphoric acid has a pKa of 2.1.[9] Generally, a buffer concentration of 10-50 mM is sufficient for small molecules.[9]

  • Trustworthiness: Always use high-purity HPLC-grade reagents and water to prepare buffers. Filter the aqueous mobile phase through a 0.22 µm or 0.45 µm membrane filter before use to prevent particulate matter from damaging the column and pump seals.

The Organic Modifier: Controlling Retention Time

The organic modifier reduces the polarity of the mobile phase, thereby increasing its elution strength and decreasing the retention times of analytes.[10]

  • Common Modifiers: Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers in RP-HPLC.

    • Acetonitrile: Generally offers lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths (<220 nm). It is often the preferred solvent for gradient elution.

    • Methanol: Can offer different selectivity for certain compounds due to its protic nature.[10]

  • Expert Insight: The choice between ACN and MeOH can alter the elution order (selectivity) of closely related compounds. For method development, it is often beneficial to screen both solvents. A 10% increase in the organic modifier concentration can be expected to cause a 2- to 3-fold decrease in analyte retention.[10]

Elution Mode: Isocratic vs. Gradient Elution
  • Isocratic Elution: The mobile phase composition remains constant throughout the run. This method is simple and robust but is only suitable for separating a limited number of compounds with similar hydrophobicities.

  • Gradient Elution: The concentration of the organic modifier is increased over the course of the run. This is the preferred method for complex mixtures like a full panel of DNP-amino acids, which span a wide range of polarities.[4]

    • Causality: A gradient program allows for the elution of highly retained (very hydrophobic) DNP-amino acids in a reasonable time without sacrificing the resolution of early-eluting (more polar) ones.[11] It also leads to sharper, more consistent peak shapes throughout the chromatogram.[11]

Visualizing the Workflow: A Systematic Approach

The following diagram outlines the logical workflow for developing and optimizing a mobile phase for DNP-amino acid separation.

Mobile_Phase_Optimization cluster_prep Phase 1: Initial Setup cluster_dev Phase 2: Method Development cluster_opt Phase 3: Optimization cluster_final Phase 4: Finalization Start Prepare DNP-AA Standard Mix SelectCol Select C18 Column (e.g., 4.6x150mm, 3.5µm) Start->SelectCol PrepMobile Prepare Mobile Phases A: pH 2.5 Phosphate Buffer B: Acetonitrile (ACN) SelectCol->PrepMobile Scout Run Broad Scouting Gradient (e.g., 5-95% ACN in 20 min) PrepMobile->Scout Eval All Peaks Eluted & Resolved? Scout->Eval Adjust Adjust Gradient Slope & Time - Steeper for faster elution - Shallower for better resolution Eval->Adjust No Validate Final Validated Method Eval->Validate Yes Adjust->Scout CheckpH Consider pH Adjustment (if peak shape is poor) Adjust->CheckpH CheckSolvent Consider Methanol (if selectivity is poor) Adjust->CheckSolvent CheckpH->PrepMobile CheckSolvent->PrepMobile

Caption: Workflow for systematic mobile phase optimization.

Experimental Protocols

Protocol: Preparation of Mobile Phase

Objective: To prepare the aqueous and organic mobile phases for RP-HPLC analysis.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Potassium phosphate monobasic (KH₂PO₄)

  • Phosphoric acid (H₃PO₄), 85%

  • 0.22 µm membrane filters (nylon or PVDF)

Procedure for Mobile Phase A (25 mM Potassium Phosphate, pH 2.5):

  • Weigh 3.40 g of KH₂PO₄ and dissolve it in approximately 950 mL of HPLC-grade water in a 1 L volumetric flask or glass beaker.

  • Stir until fully dissolved.

  • Place a calibrated pH probe into the solution. Slowly add 85% phosphoric acid dropwise while stirring until the pH of the solution reaches 2.5.

  • Transfer the solution to a 1 L volumetric flask and add HPLC-grade water to the mark.

  • Filter the buffer through a 0.22 µm membrane filter into a clean mobile phase reservoir bottle.

  • Degas the solution using vacuum filtration, sonication, or helium sparging.

Procedure for Mobile Phase B (100% Acetonitrile):

  • Pour a sufficient volume of HPLC-grade acetonitrile into a clean mobile phase reservoir bottle.

  • Filter and degas as described in steps 5 and 6 above.

Protocol: Gradient Method Development for DNP-Amino Acids

Objective: To develop a robust gradient elution method for separating a standard mixture of DNP-amino acids.

Instrumentation and Columns:

  • HPLC system with a binary pump, autosampler, column thermostat, and UV detector.

  • Stationary Phase: C18 silica-based column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

Chromatographic Conditions:

Parameter Recommended Setting Rationale
Mobile Phase A 25 mM Potassium Phosphate, pH 2.5 Ion suppression for acidic analytes.[5][8]
Mobile Phase B Acetonitrile (ACN) Good UV transparency and elution strength.
Column Temp. 40 °C Improves efficiency and reduces viscosity.[12]
Flow Rate 1.0 mL/min Standard for a 4.6 mm ID column.
Detection UV at 360 nm DNP group has a strong absorbance maximum near this wavelength.

| Injection Vol. | 10 µL | Standard volume; can be optimized for sensitivity. |

Step-by-Step Method Development:

  • Scouting Gradient:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for 10 minutes.

    • Inject the DNP-amino acid standard mixture.

    • Run a broad linear gradient to determine the retention window of the analytes.

Time (min)% Mobile Phase B (ACN)
0.05
20.095
22.095
22.15
27.05
  • Analysis of Scouting Run:

    • Identify the %B at which the first DNP-amino acid elutes and the %B at which the last DNP-amino acid elutes. Let's call these %B_start and %B_end.

    • For example, if the first peak elutes at 5 minutes (where %B is 27.5%) and the last peak elutes at 15 minutes (where %B is 72.5%).

  • Optimized Gradient:

    • Design a new, more focused gradient around this window. The goal is to increase the time spent in the elution window to improve resolution.

    • A good starting point for the new gradient time (tG) can be calculated, but a practical approach is to set a reasonable run time (e.g., 25-30 minutes) and adjust the slope.

Time (min)% Mobile Phase B (ACN)Comment
0.020Start just below the elution % of the first peak.
25.080End just above the elution % of the last peak.
27.095Rapid wash to clean the column.
27.120Return to initial conditions.
32.020Re-equilibration period.
  • Further Refinement: If critical pairs of DNP-amino acids are not fully resolved, the gradient can be made shallower (i.e., increase the gradient time) to improve separation.[4] Segmented gradients, with different slopes in different parts of the run, can also be employed to target specific regions of the chromatogram for higher resolution.[4]

Summary and Best Practices

Optimizing the mobile phase is an iterative but logical process. For DNP-amino acids, the foundational choices are a low pH buffered aqueous phase to ensure consistent ionization and a gradient of acetonitrile to elute compounds across a wide polarity range.

  • Always use a buffer when working with ionizable compounds like DNP-amino acids to ensure robust and reproducible retention times.[7][8]

  • Operate at a low pH (2.0-3.0) to suppress ionization of the carboxylic acid group, leading to better retention and peak shape.[5][6]

  • Employ gradient elution for complex mixtures to achieve a complete separation in a reasonable timeframe with good peak shapes.[11]

  • Systematically adjust the gradient slope and time as the primary means of optimizing resolution after an initial scouting run.

By following the principles and protocols outlined in this note, researchers can confidently develop and implement rugged RP-HPLC methods for the accurate analysis of DNP-amino acids.

References

  • Lupo, S., & Kahler, T. (2017). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC.
  • McMaster, M.C. Reversed-phase HPLC Buffers.
  • Pappa-Louisi, A., et al. (2008).
  • G-Biosciences. (2019). DNFB-Sanger's reagent for detection of free amino acids.
  • Dolan, J. A Guide to HPLC and LC-MS Buffer Selection.
  • KNAUER Wissenschaftliche Geräte GmbH.
  • The Analytical Scientist. Buffers and additives in reversed-phase HPLC or LC-MS?.
  • Al-Saeed, S., et al. (2022). Development of a robust 30-minute reverse-phase high pressure liquid chromatography method to measure amino acids. PMC.
  • Glajch, J.L., et al. (1982). Mobile-Phase Optimization in Gradient-Elution HPLC for the Separation of the Phenylthiohydantoin-Amino Acid.
  • Creative Biolabs.
  • Wikipedia. 1-Fluoro-2,4-dinitrobenzene.
  • Biotage. (2023).
  • BenchChem. A Comparative Guide to Sanger's Reagent (DNFB) and 2,4-Dinitrobenzoyl Chloride for N-Terminal Amino Acid Analysis.
  • Al-Dargazelli, Q.A. (2015). Chromatographic Separation of Some Amino Acids by High Performance Liquid Chromatography Method Using A New Stationary Phase.
  • Rathore, A.S. (2017). The Role of Elution Gradient Shape in the Separation of Protein Therapeutics. LCGC North America.
  • Sereda, T.J., et al. (1994). Effect of D-amino acid substitutions on the reversed-phase high-performance liquid chromatography retention behaviour of neuropeptide Y[18-36] analogues. PubMed.
  • University of California, Davis. Peptide and Protein Analysis.
  • Agilent Technologies. (2020). Gradient Design and Development.

Sources

Application Note: High-Purity Isolation of N-(2,4-Dinitrophenyl)-L-Leucine via Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

N-(2,4-Dinitrophenyl)-L-leucine (DNP-L-Leucine) is a derivative historically significant in protein sequencing (Sanger’s method) and currently utilized as a hydrophobicity standard in chromatography and a chiral probe in spectroscopy.[1][2]

The purification of DNP-L-Leucine presents a specific set of chemicophysical challenges. While the 2,4-dinitrophenyl (DNP) group imparts significant hydrophobicity and a distinct yellow chromophore ($ \lambda_{max} \approx 360 \text{ nm}


 pK_a \approx 3.5 $) creates amphipathic behavior.[1][2] On silica gel, this dual nature often leads to "tailing" or irreversible adsorption due to ionic interactions with surface silanols.[1]

This Application Note provides a definitive guide to purifying DNP-L-Leucine, transitioning from crude synthesis to analytical grade purity (


). We prioritize Normal Phase Flash Chromatography  for bulk purification and Reverse Phase HPLC  for final polishing.[2]

Chemical Context & Pre-Chromatography Logic[1][2]

Before attempting column chromatography, one must understand the composition of the crude reaction mixture.[1] Synthesis typically involves reacting L-Leucine with 1-fluoro-2,4-dinitrobenzene (Sanger's Reagent) under basic conditions.[1][2]

The Crude Mixture Contains:

  • DNP-L-Leucine (Target): Hydrophobic (due to DNP) but acidic.[1][2]

  • Unreacted L-Leucine: Highly polar, zwitterionic, water-soluble.[1][2]

  • 2,4-Dinitrophenol (Byproduct): Formed by hydrolysis of Sanger's reagent.[1][2] Highly acidic and yellow.[2]

  • Unreacted Sanger's Reagent (DNFB): Highly hydrophobic, neutral.[1][2]

The "Self-Validating" Extraction Step

Do not load the crude reaction mixture directly onto silica. The high polarity of free leucine will foul the column head.

Protocol:

  • Acidification: Acidify the aqueous reaction mixture to pH ~1-2 using 1M HCl. This protonates the DNP-L-Leucine carboxylic acid, rendering it insoluble in water but soluble in organic solvents.[2]

  • Extraction: Extract 3x with Ethyl Acetate or Diethyl Ether.

    • Result: Free L-Leucine remains in the aqueous phase (discard).[2] DNP-Leu, DNFB, and Dinitrophenol move to the organic phase.[1]

  • Wash: Wash the organic phase with water to remove trace salts.[2] Dry over

    
     and concentrate.
    

Protocol 1: Normal Phase Flash Chromatography[1]

This is the primary method for isolating the target from DNP-phenol and unreacted reagents.

Experimental Setup
  • Stationary Phase: Silica Gel 60 (

    
    ), irregular.[1][2]
    
  • Column Dimensions: 10-20g silica per 1g of crude material.[2]

  • Detection: Visual (Yellow bands) and UV (254/365 nm).[1][2]

Mobile Phase Selection (The "Acid Trick")

Standard organic solvents will cause DNP-L-Leucine to streak.[2] You must use an acid modifier to suppress the ionization of the carboxylic acid, ensuring the molecule travels as a neutral species.[1]

Recommended Solvent System: Chloroform : Methanol : Acetic Acid (95 : 5 : 1 v/v/v) [1][2]

  • Chloroform:[1] Solubilizes the aromatic DNP group.

  • Methanol:[1][3] Provides polarity to move the compound.

  • Acetic Acid (1%): Protonates surface silanols and the DNP-Leu carboxyl group, sharpening the peak shape.[1]

Step-by-Step Procedure
  • Equilibration: Flush the column with 3 Column Volumes (CV) of the mobile phase.

  • Loading: Dissolve the crude yellow solid in a minimum volume of Chloroform/Methanol (95:5). Load carefully onto the sand bed.

  • Elution:

    • Fraction 1 (Fastest): Unreacted Sanger's Reagent (DNFB).[1][2] Pale yellow.[1][2]

    • Fraction 2 (Target): DNP-L-Leucine . Intense bright yellow band.[1][2]

    • Fraction 3 (Slowest): 2,4-Dinitrophenol.[1][2] Often requires increasing polarity (e.g., 90:10:[1]1) to elute fully.

  • Validation: Spot fractions on a TLC plate (Silica Gel G). Run in the same solvent system.[4] Pool fractions showing a single spot at

    
    .[2]
    

Protocol 2: Reverse Phase HPLC (Polishing/Analysis)[1]

For applications requiring


 purity (e.g., mass spectrometry standards), RP-HPLC is required to remove trace isomers or degradation products.[1][2]
Experimental Setup
  • Column: C18 (Octadecylsilane),

    
    , 
    
    
    
    .[1][2][4]
  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 25°C.

  • Detection: UV at 360 nm (Specific to DNP) and 214 nm (Peptide bond/Amide).[1][2]

Mobile Phase Gradient[2][4]
  • Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA).[1][2]

  • Solvent B: Acetonitrile + 0.1% TFA.[2]

Time (min)% Solvent BEvent
0.020Equilibration
2.020Injection
20.080Linear Gradient
22.095Wash
25.020Re-equilibration

Note: DNP-L-Leucine typically elutes between 12–15 minutes depending on column carbon load.[2] The TFA is non-negotiable; without it, the peak will split or tail severely.[1]

Visualization of the Purification Workflow

The following diagram illustrates the logical flow from synthesis to pure compound, highlighting the separation mechanisms at each stage.

DNP_Purification Start Crude Synthesis Mixture (DNP-Leu, Free Leu, DNFB, DNP-OH) Extraction Acidic Extraction (pH < 2, EtOAc) Start->Extraction Add HCl Aqueous Aqueous Phase (Discard Free Leu) Extraction->Aqueous Water Soluble Organic Organic Phase (DNP-Leu, DNFB, DNP-OH) Extraction->Organic Organic Soluble Silica Flash Chromatography (Silica Gel 60) Organic->Silica Load Sample Fractions Fraction 1 Fraction 2 Fraction 3 Unreacted DNFB DNP-L-Leucine Dinitrophenol Silica->Fractions Separation Solvent Mobile Phase: CHCl3 : MeOH : AcOH (95 : 5 : 1) Solvent->Silica Elution Final Pure DNP-L-Leucine (Yellow Solid) Fractions:f2->Final Evaporate & Dry

Figure 1: Purification logic flow for DNP-L-Leucine. The acidic extraction is the critical "gatekeeper" step that simplifies the subsequent chromatography.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Streaking/Tailing Lack of acid modifier.[2]Ensure 1% Acetic Acid (Flash) or 0.1% TFA (HPLC) is fresh.[1][2]
Co-elution with Phenol Mobile phase too polar.[2]Reduce Methanol content (e.g., go to 98:2:1).
Sample Precipitation Loading concentration too high.Use "Dry Loading": adsorb sample onto silica before loading.[2]
Split Peaks (HPLC) pH mismatch.Check that both Water and ACN channels contain equal TFA concentrations.[1][2]

References

  • Sanger, F. (1945).[1][2][5][6][7][8] The free amino groups of insulin.[5][6][7][8] Biochemical Journal, 39(5), 507–515.[1][6][7]

  • Rosmus, J., & Deyl, Z. (1971).[1] Chromatography of N-terminal amino acids and derivatives. Journal of Chromatography A, 70(2), 221-339.[1][2]

  • PubChem. (n.d.).[1][2] N-(2,4-Dinitrophenyl)-L-leucine (Compound Summary). [1][2]

  • Sigma-Aldrich. (n.d.).[1][2] Column Cleaning for Ion Exchange Chromatography (General Chromatography Guide).

Sources

Sample preparation for DNP-amino acid analysis from a protein hydrolysate.

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for the preparation, isolation, and analysis of 2,4-Dinitrophenyl (DNP) amino acids derived from protein hydrolysates. While historically significant as the method used by Frederick Sanger to sequence insulin, the use of 1-fluoro-2,4-dinitrobenzene (FDNB) remains a robust technique for N-terminal residue identification and the analysis of specific side-chain modifications.[1] This guide focuses on the Sanger Method workflow : labeling the intact protein, acid hydrolysis, and the selective extraction of N-terminal DNP-derivatives from the complex hydrolysate matrix.

Introduction & Principle

The analysis relies on the nucleophilic aromatic substitution reaction between Sanger’s Reagent (FDNB) and unprotonated amino groups in proteins.

  • Mechanism: At mild alkaline pH (pH 8.5–9.0), the N-terminal

    
    -amino group (and 
    
    
    
    -amino groups of Lysine) acts as a nucleophile, displacing the fluorine atom of FDNB to form a stable dinitrophenyl (DNP) bond.
  • Stability & Selectivity: Unlike the peptide bonds linking amino acids, the DNP-amino bond is stable under acid hydrolysis .[2] Consequently, when the DNP-labeled protein is subjected to 6N HCl hydrolysis, the internal peptide bonds break, releasing free amino acids, while the N-terminal residue remains derivatized as a DNP-amino acid .[2]

  • Detection: DNP-amino acids possess a distinct yellow chromophore ($ \lambda_{max} \approx 360 \text{ nm} $), allowing for sensitive UV/Vis detection without post-column derivatization.

Critical Consideration: While N-terminal residues are the primary targets, FDNB also reacts with the


-amino group of Lysine, the phenolic hydroxyl of Tyrosine, and the imidazole ring of Histidine. These side-chain derivatives (e.g., 

-DNP-Lysine) are acid-stable and must be chromatographically distinguished from the

-DNP-amino acids.

Materials & Safety

Reagents
  • Sanger’s Reagent: 1-Fluoro-2,4-dinitrobenzene (FDNB).[1][3][4]

    • Note: Prepare a 5% (v/v) solution in Ethanol.

  • Reaction Buffer: 10% (w/v) Sodium Bicarbonate ($ \text{NaHCO}_3 $) or 0.2 M Triethylamine (pH 8.5).

  • Hydrolysis Acid: 6 N Hydrochloric Acid (constant boiling, sequencing grade).

  • Extraction Solvents: Diethyl Ether (peroxide-free) and HPLC-grade Water.

  • Mobile Phases: Acetonitrile (ACN) and 50 mM Sodium Acetate (pH 5.0).

Safety Warning (Critical)

DANGER: FDNB is a potent vesicant (blistering agent) and a suspected mutagen. It causes severe skin burns and eye damage.

  • Engineering Controls: Always handle FDNB in a certified chemical fume hood.

  • PPE: Wear double nitrile gloves, safety goggles, and a lab coat.

  • Neutralization: Spills and glassware should be treated with 1 M NaOH or concentrated ammonia to destroy residual FDNB before cleaning.

Experimental Protocol

Phase 1: Dinitrophenylation (Labeling)

Goal: Tag the N-terminal amine while the protein is intact.

  • Solubilization: Dissolve 1–5 mg of the target protein/peptide in 0.5 mL of 1% Sodium Bicarbonate .

    • Why: High pH ensures the N-terminal amine is deprotonated ($ \text{-NH}_2 $) and nucleophilic.

  • Reaction: Add 0.5 mL of 5% FDNB solution (in ethanol).

  • Incubation: Shake gently in the dark at Room Temperature (25°C) for 2 hours .

    • Note: DNP derivatives are photosensitive.[1] Wrap tubes in aluminum foil.

  • Quenching: Acidify the mixture slightly with dilute HCl to precipitate the DNP-protein (if large enough) or proceed directly to evaporation.

  • Wash: If precipitated, wash the pellet with ethanol/ether to remove excess unreacted FDNB.

Phase 2: Acid Hydrolysis

Goal: Cleave peptide bonds to release the DNP-AA from the protein chain.[2][5]

  • Transfer: Place the DNP-protein (dried or in solution) into a heavy-walled glass hydrolysis tube.

  • Acidification: Add 1.0 mL of 6 N HCl .

  • Sealing: Freeze the sample (liquid nitrogen), apply vacuum to remove oxygen (prevents oxidation of Met/Trp), and seal the ampoule.

  • Hydrolysis: Incubate at 110°C for 16–24 hours .

    • Result: The mixture now contains free amino acids and the target DNP-amino acid.[1][2][6]

Phase 3: Extraction & Cleanup

Goal: Isolate hydrophobic DNP-AAs from the acidic hydrolysate.

  • Dilution: Cool the hydrolysate and dilute with 1–2 mL of water.

  • Ether Extraction:

    • Add 2 mL of Diethyl Ether . Vortex vigorously for 30 seconds.

    • Allow phases to separate.

    • Ether Layer (Top): Contains most

      
      -DNP-amino acids  (N-terminal).
      
    • Aqueous Layer (Bottom): Contains free amino acids and water-soluble DNP derivatives (e.g.,

      
      -DNP-Lysine, DNP-Arginine).[6]
      
  • Repeat: Repeat extraction 2 more times. Combine the ether fractions.

  • Drying: Evaporate the combined ether extract to dryness under a stream of Nitrogen gas.

  • Reconstitution: Dissolve the yellow residue in 100–200

    
    L of Methanol or Mobile Phase A for HPLC analysis.
    

Analysis: HPLC Separation

While TLC was the historical standard, Reverse-Phase HPLC provides superior quantitation.

  • Column: C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5

    
    m).
    
  • Detection: UV Absorbance at 360 nm .

  • Mobile Phase A: 50 mM Sodium Acetate (pH 5.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 60% B over 30 minutes.

Data Interpretation Table:

Analyte TypeExtraction PhaseRetention Time (Relative)Notes

-DNP-Amino Acids
Ether SolubleModerate - HighThe target N-terminal residue.

-DNP-Lysine
Aqueous/Acid SolubleLowIndicates internal Lysine residues.
di-DNP-Lysine Ether SolubleVery HighN-terminal Lysine (labeled at

and

).
DNP-Proline Ether SolubleModerateUnstable; often degrades during acid hydrolysis.
Free Amino Acids AqueousVoid VolumeNot detected at 360 nm (invisible).

Workflow Visualization

The following diagram illustrates the critical separation logic between the N-terminal DNP-AA and the bulk hydrolysate.

SangerMethod Protein Intact Protein Sample Labeling Labeling Reaction (FDNB, pH 9.0, 2h) Protein->Labeling DNP_Protein DNP-Protein Labeling->DNP_Protein Hydrolysis Acid Hydrolysis (6N HCl, 110°C, 18h) DNP_Protein->Hydrolysis Peptide Bond Cleavage Hydrolysate Crude Hydrolysate (Mixture of DNP-AA & Free AAs) Hydrolysis->Hydrolysate Extraction Ether Extraction Hydrolysate->Extraction EtherPhase Ether Phase (Hydrophobic) Extraction->EtherPhase Extracts AqPhase Aqueous Phase (Acidic) Extraction->AqPhase Remains Target Target: α-DNP-Amino Acids (N-Terminal) EtherPhase->Target Byproducts Free AAs + ε-DNP-Lys + DNP-Arg AqPhase->Byproducts Analysis HPLC Analysis (UV 360 nm) Target->Analysis

Caption: Logical flow of Sanger's Method, highlighting the critical ether extraction step that separates the N-terminal DNP-derivative from the bulk free amino acids.

Troubleshooting & Validation

  • Low Yield of DNP-AA:

    • Cause: Incomplete hydrolysis or photo-degradation.

    • Fix: Ensure hydrolysis is performed in vacuo (oxygen-free) and keep samples wrapped in foil.

  • Missing N-Terminal Signal:

    • Cause: N-terminus is blocked (e.g., acetylated) or is Proline (unstable DNP-Pro).

    • Validation: Run a known standard (e.g., DNP-Alanine) through the hydrolysis step to calculate a "Recovery Factor."

  • Interference Peaks:

    • Cause: Unreacted FDNB (hydrolyzed to dinitrophenol).

    • Fix: Dinitrophenol is sublimable. It can often be removed by vacuum sublimation or separates early on C18 columns.

References

  • Sanger, F. (1945). "The free amino groups of insulin."[1] Biochemical Journal, 39(5), 507–515.

  • Creative Biolabs. "Sanger Protein Sequencing: A Foundational Pillar."

  • Tsesarskaia, M., et al. (2007). "HPLC determination of acidic D-amino acids... using FDNP-Val-NH2." ResearchGate.

  • Waters Corporation. "Comprehensive Guide to Hydrolysis and Analysis of Amino Acids."

Sources

Troubleshooting & Optimization

How to improve resolution of DNP-leucine and DNP-isoleucine.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of DNP-Leucine and DNP-Isoleucine Resolution

Document ID: TSC-DNP-042 | Version: 2.1 | Status: Active

Executive Summary & Scientific Context

The Challenge: Leucine (Leu) and Isoleucine (Ile) are constitutional isomers (


).[1] When derivatized with 2,4-Dinitrofluorobenzene (Sanger’s Reagent) to form DNP-Leu and DNP-Ile, they retain identical mass-to-charge ratios and nearly identical hydrophobicity. Standard C18 Reverse-Phase HPLC often yields a "critical pair" with resolution (

) < 1.5, leading to co-elution and inaccurate quantification.

The Solution: Resolution is achieved not by brute force (longer columns), but by exploiting steric selectivity and


-

interactions
. The DNP moiety is highly aromatic; therefore, changing the mobile phase from aprotic (Acetonitrile) to protic (Methanol) or switching to a Phenyl-Hexyl stationary phase dramatically alters the separation mechanics.

Critical Troubleshooting (The "Why" and "How")

This module deconstructs the failure modes of DNP-isomer separation. Use this logic to diagnose your current chromatogram.

Diagram 1: Resolution Failure Analysis Tree

Caption: Logic flow for diagnosing co-elution of DNP-Leu/Ile. Follow the path based on your calculated Resolution (


).

TroubleshootingTree Start START: Evaluate Resolution (Rs) Decision1 Rs < 1.0 (Co-elution) Start->Decision1 Decision2 Rs = 1.0 - 1.4 (Partial) Start->Decision2 Decision3 Rs > 1.5 (Baseline) Start->Decision3 Action1 CRITICAL FACTOR: Selectivity (α) Switch Mobile Phase B to Methanol Decision1->Action1 Primary Fix Action2 THERMODYNAMIC FACTOR: Temperature Lower Column Oven to 25°C or 20°C Decision2->Action2 First Step Success Protocol Validated Proceed to Quantification Decision3->Success Action1->Action2 If Rs still < 1.2 Action3 EFFICIENCY FACTOR: Gradient Implement Isocratic Hold (2-3 min) Action2->Action3 Fine Tuning

Step-by-Step Optimization Protocols

Protocol A: The "Methanol Switch" (Primary Solution)

Theory: Acetonitrile (ACN) forms a dipole-dipole interaction layer.[2] Methanol (MeOH), being protic, allows the DNP-amino acids to interact more directly with the C18 chains via hydrogen bonding and steric hindrance. The branched side chain of Ile is sterically bulkier than Leu; MeOH amplifies this difference.

Reagents:

  • Mobile Phase A: 50 mM Sodium Acetate (pH 4.0) or 0.1% Trifluoroacetic acid (TFA) in Water. Note: Acidic pH keeps DNP-AA protonated.

  • Mobile Phase B: 100% HPLC-grade Methanol.

The Method:

  • Equilibration: Flush column with 50% B for 20 minutes.

  • Injection: 10-20 µL of DNP-AA standard.

  • Gradient Profile:

Time (min)% Mobile Phase B (MeOH)Flow Rate (mL/min)Interaction Mode
0.040%1.0Initial Loading
2.040%1.0Isocratic Hold (Focusing)
20.070%1.0Separation Window
25.090%1.0Wash
25.140%1.0Re-equilibration

Expected Outcome: DNP-Ile typically elutes before DNP-Leu in MeOH/C18 systems due to steric exclusion from the stationary phase pores.

Protocol B: Temperature Modulation (Thermodynamic Control)

Theory: At higher temperatures, the kinetic energy of the molecules overcomes the subtle energy differences between the isomer interactions with the stationary phase. Lowering the temperature increases the enthalpy contribution to retention, enhancing selectivity (


).

Steps:

  • Set Column Oven to 40°C . Run Standard. Calculate

    
    .
    
  • Lower Column Oven to 30°C . Run Standard.

  • Lower Column Oven to 20°C . Run Standard.

  • Observation: You will observe a shift in retention time (longer

    
    ) but a significant widening of the gap between DNP-Ile and DNP-Leu.
    
Protocol C: Stationary Phase Change ( - Interaction)

Theory: The DNP group is an electron-deficient aromatic ring. A Phenyl-Hexyl column provides electron-rich aromatic rings. This creates a specific


-

interaction that is highly sensitive to the spatial arrangement of the amino acid side chain relative to the DNP ring.

Recommendation:

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl or Phenomenex Kinetex Biphenyl (4.6 x 150mm, 3.5µm or similar).

  • Condition: Use Protocol A (Methanol) with the Phenyl column. This combination usually yields

    
    .
    

Workflow Visualization

Diagram 2: The Self-Validating Optimization Loop

Caption: Iterative process for maximizing resolution. Stop when Rs > 1.5.

OptimizationLoop Input Input: Mixed DNP-Sample Step1 Step 1: Solvent Selection (Switch ACN to MeOH) Input->Step1 Check1 Check Rs Step1->Check1 Step2 Step 2: Thermal Tuning (Reduce Temp 5°C steps) Check1->Step2 Rs < 1.5 Final Validated Method (Rs > 1.5) Check1->Final Rs > 1.5 Check2 Check Rs Step2->Check2 Step3 Step 3: Stationary Phase (Switch to Phenyl-Hexyl) Check2->Step3 Rs < 1.5 Check2->Final Rs > 1.5 Step3->Final

Frequently Asked Questions (FAQs)

Q1: Why do DNP-Leu and DNP-Ile co-elute on my C18 column even with a shallow gradient? A: Standard C18 columns rely primarily on hydrophobicity. Since Leu and Ile have the same hydrophobicity index, C18 struggles to differentiate them. You must introduce a secondary separation mechanism—either steric shape selectivity (using Methanol) or aromatic selectivity (using a Phenyl column).

Q2: My retention times are drifting between runs. What is wrong? A: DNP-amino acids are weak acids. If your mobile phase pH is near the pKa of the DNP-amino acid (~3.5 - 4.0), small changes in % organic modifier can shift the ionization state.

  • Fix: Ensure your aqueous buffer (Mobile Phase A) is buffered effectively (e.g., 50mM Acetate pH 4.0 or 50mM Phosphate pH 3.0) rather than just using water/acid.

Q3: Can I use THF (Tetrahydrofuran) to improve separation? A: Yes, THF is excellent for isomer separation, but it is unstable (peroxides) and damages PEEK tubing.

  • Alternative: Use a ternary gradient . Pre-mix your Methanol (Mobile Phase B) with 5-10% Isopropanol (IPA). The added bulk of IPA often helps resolve the branched isoleucine side chain.

Q4: Which isomer elutes first? A: In most Reversed-Phase (C18/MeOH) systems, DNP-Isoleucine elutes before DNP-Leucine. The branching at the


-carbon in Isoleucine reduces its ability to penetrate the C18 stationary phase compared to Leucine, which branches at the 

-carbon.

References

  • Shimadzu Corporation. (n.d.). Switching the Mobile Phase from Acetonitrile to Methanol. Retrieved from [Link]

  • Welch Materials. (2025). Choose Methanol or Acetonitrile? The Organic Mobile Phase in HPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Separation of Low Levels of Isoleucine from Leucine Using the ACQUITY UPLC H-Class Amino Acid System. Retrieved from [Link]

  • National Institutes of Health (PMC). (2015). Method development for the determination of D- and L-isomers of leucine in human plasma. Retrieved from [Link]

Sources

Improving the yield of N-(2,4-Dinitrophenyl)-L-leucine synthesis.

Technical Support Center: -(2,4-Dinitrophenyl)-L-leucine Synthesis

Topic: Optimization of Yield and Purity in Sanger’s Reagent Derivatization Ticket ID: DNP-LEU-OPT-001 Status: Resolved / Knowledge Base Article[1]

Executive Summary

This guide addresses the synthesis of


-(2,4-Dinitrophenyl)-L-leucine (DNP-Leu)

1-fluoro-2,4-dinitrobenzene (FDNB)121

Critical Yield Factors:

  • pH Control: Maintaining basicity to scavenge HF without hydrolyzing the reagent.[1]

  • Impurity Management: Efficient removal of the primary byproduct, 2,4-dinitrophenol (DNP-OH) .[1]

  • Workup Sequence: Implementing an alkaline-phase extraction before acidification.

Module 1: The "Golden Standard" Protocol

Standardized methodology for maximum yield (>85%) and purity.

Reagents & Stoichiometry
ComponentRoleStoichiometryNotes
L-Leucine Substrate1.0 eqDissolved in aqueous buffer.[1]
FDNB Reagent1.2 – 1.5 eqSlight excess ensures completion.[1]

Base2.0 – 2.5 eqNeutralizes HF; maintains pH ~8.[1]5.
Ethanol (EtOH) Co-solvent~10 mL/mmolSolubilizes FDNB.[1]
Step-by-Step Workflow
  • Solubilization: Dissolve L-Leucine and

    
     in water. The solution must be clear.
    
  • Addition: Dissolve FDNB in Ethanol. Add this solution dropwise to the aqueous amino acid solution while stirring vigorously.

    • Technical Note: The reaction mixture will turn bright yellow.[1]

  • Reaction: Stir at Room Temperature (20–25°C) for 2 hours in the dark (DNP derivatives are light-sensitive).

    • Checkpoint: The solution should remain homogeneous.[1] If oiling out occurs, add small aliquots of EtOH.

  • The "Yield-Saving" Wash (CRITICAL):

    • Do NOT acidify yet.

    • Transfer the alkaline reaction mixture to a separatory funnel.[1]

    • Extract twice with Diethyl Ether .[1]

    • Why? This removes unreacted FDNB before it precipitates or hydrolyzes further.[1] The product (DNP-Leu salt) remains in the aqueous layer.[1]

  • Acidification:

    • Collect the aqueous layer.[1][3]

    • Acidify carefully with 6M HCl to pH ~1–2.[1]

    • The product will precipitate as a yellow oil or solid.[1]

  • Isolation:

    • If solid: Filter and wash with cold water.[1]

    • If oil: Extract with Ethyl Acetate, dry over

      
      , and evaporate.
      
Module 2: Troubleshooting Dashboard

Symptom: Low Yield (<50%)

Potential CauseDiagnostic CheckCorrective Action
Hydrolysis of FDNB Did you see a massive yellow precipitate immediately upon acidification that melts <113°C? (DNP-OH mp is ~112°C).[1]Slow Addition: Add FDNB slower to minimize local concentration spikes. pH Check: Ensure pH stays <9.5 to reduce hydroxide attack on FDNB.
Incomplete Reaction TLC shows unreacted Leucine (ninhydrin positive).[1]Solvent Ratio: Increase Ethanol ratio. FDNB must be fully solubilized to react with the aqueous amino acid.[1]
Product Loss in Wash Did you acidify before the ether wash?Protocol Adherence: Only wash the alkaline phase with ether.[1] Once acidified, DNP-Leu is soluble in ether and will be lost.[1]

Symptom: Impurity Persistence (Sticky/Oily Product) [1]

Potential CauseDiagnostic CheckCorrective Action
DNP-OH Contamination Product has a lower melting point than expected (Standard: 96–100°C).[1]Recrystallization: Recrystallize from Benzene/Cyclohexane (traditional) or Ethanol/Water (safer).[1] DNP-OH is more soluble in organics than the amino acid derivative.[1]
"Oiling Out" Product forms a gum instead of crystals.[1]Scratching: Induce crystallization by scratching the flask wall with a glass rod.[1] Seed Crystal: Add a seed of pure DNP-Leu if available.[1]
Module 3: Visualizing the Mechanism & Workflow
Figure 1: Reaction Mechanism (

)

The nucleophilic attack of the amino group on the fluorinated carbon, followed by fluoride elimination.

SangerReactionReactantsL-Leucine + FDNB(Basic Conditions)IntermediateMeisenheimerComplexReactants->IntermediateNucleophilic AttackProductN-(2,4-Dinitrophenyl)-L-leucine(Yellow Product)Intermediate->ProductFluoride EliminationByproductHF (Neutralized by NaHCO3)Intermediate->Byproduct

Caption: The reaction proceeds via an addition-elimination pathway.[1] The base (

Figure 2: Purification Decision Tree

Logic flow for removing the primary impurity, 2,4-Dinitrophenol (DNP-OH).[1]

PurificationLogicStartCrude Reaction Mixture(Alkaline, pH ~8.5)EtherWashExtract with Diethyl EtherStart->EtherWashSeparationSeparate LayersEtherWash->SeparationEtherLayerEther Layer:Contains Excess FDNBSeparation->EtherLayerDiscardAqLayerAqueous Layer:Contains DNP-Leu (Salt) + DNP-OH (Salt)Separation->AqLayerKeepAcidifyAcidify with HCl (pH 1-2)AqLayer->AcidifyPrecipitatePrecipitate Forms(DNP-Leu + some DNP-OH)Acidify->PrecipitateDecisionIs Purity Sufficient?Precipitate->DecisionFinalDry & StoreDecision->FinalYesRecrystRecrystallize(EtOH/Water)Decision->RecrystNoRecryst->Final

Caption: The critical step is the ether wash at the alkaline stage. This removes unreacted reagent before it complicates the final workup.

Module 4: Advanced Optimization FAQs

Q: Why use FDNB instead of the cheaper CDNB? A: FDNB is significantly more reactive due to the high electronegativity of fluorine, which stabilizes the Meisenheimer intermediate. This allows the reaction to proceed at room temperature.[1] CDNB often requires heating, which increases the risk of racemization (loss of chirality) of the L-Leucine [1, 2].

Q: I cannot get rid of the yellow impurity (DNP-OH). What is the "Nuclear Option"? A: If recrystallization fails, exploit the volatility of nitrophenols. Steam Distillation can remove volatile DNP-OH, leaving the non-volatile DNP-amino acid behind.[1] Alternatively, sublimation under high vacuum at 60–80°C can remove DNP-OH [3].[1]

Q: Why is the reaction performed in the dark? A: Dinitrophenyl derivatives are photosensitive. Prolonged exposure to ambient light can cause photodecomposition, leading to darkening of the product and lower purity [4].

Q: Can I use NaOH instead of


?A:11
References
  • Sanger, F. (1945).[1] "The free amino groups of insulin." Biochemical Journal, 39(5), 507–515.

  • Creative Biolabs. "Sanger Protein Sequencing: A Foundational Pillar in Molecular Biology."[1]

  • National Institutes of Health (NIH) - PubChem. "N-(2,4-Dinitrophenyl)-L-leucine Compound Summary."[1]

  • Boichenko, A.P., et al. (2011). "Properties of 2,4-dinitrophenyl derivatives of amino acids as analytical forms for HPLC." Russian Journal of Applied Chemistry.

  • TCI Chemicals. "Product Specification: N-(2,4-Dinitrophenyl)-L-leucine."

Stability of N-(2,4-Dinitrophenyl)-L-leucine under different storage conditions.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(2,4-Dinitrophenyl)-L-leucine (DNP-Leu). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for stability-related issues you may encounter during your experiments. Our goal is to ensure the integrity of your results by providing a comprehensive understanding of the factors affecting the stability of DNP-Leu.

Troubleshooting Guide

This section addresses specific issues you might encounter and provides actionable solutions based on scientific principles.

Issue 1: Inconsistent or Unexpected Results in Assays Using DNP-Leu

Question: My assay results using a DNP-Leu standard are inconsistent. What could be the cause?

Answer: Inconsistent results are often linked to the degradation of your DNP-Leu stock. The dinitrophenyl group makes the molecule susceptible to specific degradation pathways, primarily photodegradation.

Causality and Investigation:

  • Photodegradation: Exposure to light, especially UV and even bright sunlight, can cause the decomposition of DNP-amino acids. For DNP-leucine, a primary photodegradation product is 4-nitro-2-nitrosoaniline. This degradation can occur relatively quickly, with significant decomposition possible within 30 minutes of exposure to bright sunlight.

  • Verification: To confirm if photodegradation is the issue, compare the HPLC profile of your current DNP-Leu solution with a freshly prepared solution that has been protected from light. The appearance of new peaks, particularly one corresponding to 4-nitro-2-nitrosoaniline, would indicate photodegradation.

Solution Workflow:

  • Protect from Light: Always store DNP-Leu, both in solid form and in solution, in amber vials or wrapped in aluminum foil to protect it from light.

  • Prepare Fresh Solutions: For critical assays, it is best practice to prepare DNP-Leu solutions fresh on the day of use.

  • Filter Sterilization: If sterile filtration is required, perform it quickly and with minimal light exposure.

Issue 2: Appearance of Unknown Peaks in HPLC Analysis of DNP-Leu

Question: I am observing extra peaks in the chromatogram of my DNP-Leu sample. What are these, and how can I prevent them?

Answer: The appearance of extraneous peaks in your HPLC analysis of DNP-Leu can be attributed to several factors, including degradation, impurities from synthesis, or interactions with other components in your sample matrix.

Potential Causes and Identification:

  • Degradation Products: As mentioned, photodegradation is a primary concern. Other potential degradation pathways include hydrolysis of the amide bond under extreme pH and temperature conditions, which would yield 2,4-dinitrophenol and L-leucine.

  • Synthetic Impurities: Impurities from the synthesis of DNP-Leu, such as unreacted 2,4-dinitrofluorobenzene (DNFB), may be present.

  • Transconjugation: In some cases, the DNP group can detach from the leucine and attach to other nucleophilic molecules in your sample, a phenomenon known as "transconjugation".

Troubleshooting Protocol:

  • Purity Check: Initially, confirm the purity of your DNP-Leu standard using a validated analytical method. Compare the chromatogram to a certificate of analysis if available.

  • Forced Degradation Study: To identify potential degradation products, you can perform a forced degradation study. Expose your DNP-Leu sample to stress conditions (light, acid, base, heat, oxidation) and analyze the resulting chromatograms. This will help in identifying the retention times of potential degradation products.

  • Optimize Storage: Ensure your storage conditions are optimal to minimize degradation (see FAQ section below).

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling and storage of DNP-Leu.

1. What are the optimal storage conditions for solid N-(2,4-Dinitrophenyl)-L-leucine?

For long-term stability, solid DNP-Leu should be stored in a cool, dark, and dry place. A recommended storage temperature is <15°C. It is crucial to keep it in a tightly sealed container to protect it from moisture. While L-leucine itself can be sensitive to humidity, the hydrophobic nature of the DNP group may offer some protection. However, it is always best practice to minimize moisture exposure.

2. How should I prepare and store stock solutions of N-(2,4-Dinitrophenyl)-L-leucine?

It is highly recommended to prepare DNP-Leu solutions fresh for each experiment to ensure accuracy. If short-term storage is necessary, follow these guidelines:

  • Solvent: The choice of solvent can impact stability. For HPLC analysis, DNP-amino acids are often dissolved in acetonitrile or methanol. For other applications, consult relevant literature for compatible solvents.

  • Storage: Store solutions at 2-8°C for no more than 24 hours. For longer-term storage, aliquot the solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.

  • Light Protection: Always store solutions in amber vials or wrapped in foil.

3. What is the expected stability of N-(2,4-Dinitrophenyl)-L-leucine at different pH values?

While specific quantitative data for DNP-Leu is limited, DNP-amino acids are generally more stable in acidic to neutral pH conditions. Alkaline conditions can promote the hydrolysis of the bond between the DNP group and the amino acid. For HPLC separation of DNP-amino acids, mobile phases with pH values lower than 3 are often used, where the molecules are in their undissociated form.

4. How does temperature affect the stability of N-(2,4-Dinitrophenyl)-L-leucine?

Elevated temperatures can accelerate the degradation of DNP-Leu, both in solid form and in solution. While L-leucine itself shows thermal degradation at temperatures above 160°C, the stability of the DNP derivative may differ. It is recommended to avoid exposing DNP-Leu to high temperatures during experimental procedures unless required by the protocol. For storage, refer to the recommended cool conditions.

5. What analytical methods can be used to assess the stability of N-(2,4-Dinitrophenyl)-L-leucine?

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for analyzing the purity and degradation of DNP-amino acids. A stability-indicating HPLC method should be able to separate the intact DNP-Leu from its potential degradation products and impurities.

Experimental Protocols & Data

Protocol 1: Stability-Indicating HPLC Method for N-(2,4-Dinitrophenyl)-L-leucine

This protocol provides a general framework for developing an HPLC method to assess the stability of DNP-Leu. Optimization may be required based on your specific instrumentation and column.

1. Materials:

  • N-(2,4-Dinitrophenyl)-L-leucine standard
  • HPLC-grade acetonitrile
  • HPLC-grade water
  • Trifluoroacetic acid (TFA) or Formic acid
  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

2. Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% TFA in water
  • Mobile Phase B: 0.1% TFA in acetonitrile
  • Gradient:
  • 0-5 min: 30% B
  • 5-20 min: 30% to 70% B
  • 20-25 min: 70% B
  • 25-26 min: 70% to 30% B
  • 26-30 min: 30% B
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Detection Wavelength: 360 nm (for DNP group)
  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of DNP-Leu in acetonitrile or a suitable solvent at a concentration of 1 mg/mL.
  • For analysis, dilute the stock solution to an appropriate concentration (e.g., 50 µg/mL) with the initial mobile phase composition.

4. Data Analysis:

  • Monitor the peak area of DNP-Leu over time under different storage conditions.
  • Calculate the percentage of remaining DNP-Leu to assess stability.
  • Identify and quantify any degradation products that appear as new peaks in the chromatogram.
Table 1: Summary of Factors Affecting N-(2,4-Dinitrophenyl)-L-leucine Stability
FactorEffect on StabilityRecommended Mitigation
Light High susceptibility to photodegradation, leading to the formation of 4-nitro-2-nitrosoaniline.Store solid and solutions in amber vials or wrapped in foil. Prepare solutions fresh and minimize light exposure during experiments.
Temperature Elevated temperatures can accelerate degradation.Store solid DNP-Leu in a cool place (<15°C). Store solutions at 2-8°C for short-term and frozen (-20°C or -80°C) for long-term.
pH More stable in acidic to neutral conditions. Alkaline pH can promote hydrolysis.For solutions, maintain a slightly acidic to neutral pH if possible. Avoid strongly basic conditions.
Humidity Moisture can affect the stability of the solid form, although the hydrophobic DNP group may offer some protection.Store solid DNP-Leu in a desiccator or a tightly sealed container in a dry environment.
Oxygen While not the primary degradation pathway, oxidation is a potential route for degradation for many organic molecules.Store under an inert atmosphere (e.g., nitrogen or argon) for long-term storage of the solid material if high purity is critical.

Visualizations

Diagram 1: Key Factors Influencing DNP-Leu Stability

cluster_factors Environmental Factors DNPL_Stability DNP-Leu Stability Light Light (UV, Sunlight) DNPL_Stability->Light Photodegradation Temperature Temperature DNPL_Stability->Temperature Accelerates Degradation pH pH DNPL_Stability->pH Hydrolysis Humidity Humidity DNPL_Stability->Humidity Solid State Instability Start Unexpected Peaks in HPLC Chromatogram CheckPurity Verify Purity of Starting Material Start->CheckPurity ForcedDegradation Perform Forced Degradation Study CheckPurity->ForcedDegradation If purity is confirmed IdentifyProducts Identify Potential Degradation Products ForcedDegradation->IdentifyProducts OptimizeStorage Optimize Storage & Handling Conditions IdentifyProducts->OptimizeStorage Reanalyze Re-analyze Sample OptimizeStorage->Reanalyze

Caption: A logical workflow for troubleshooting the appearance of unexpected peaks in HPLC analysis of DNP-Leu.

References

  • Russell, D. W. (1963). Studies on the Photochemical Behaviour of 2,4-Dinitrophenyl Derivatives of some Amino Acids and Peptides. Biochemical Journal, 87(1), 1-4. [Link]

  • PubChem. (n.d.). N-(2,4-Dinitrophenyl)-L-leucine. National Center for Biotechnology Information. [Link]

  • Boichenko, A. P., et al. (2011). Properties of 2,4-dinitrophenyl derivatives of amino acids as analytical forms for high-performance liquid chromatography. Russian Journal of Applied Chemistry, 84(6), 958-963. [Link]

  • Li, H. Y., et al. (2016). The use of hydrophobic amino acids in protecting spray dried trehalose formulations against moisture-induced changes. International journal of pharmaceutics, 506(1-2), 249-258. [Link]

  • Li, H. Y., et al. (2016). L-Leucine as an excipient against moisture on in vitro aerosolization performances of highly hygroscopic spray-dried powders. European Journal of Pharmaceutics and Biopharmaceutics, 101, 55-63. [Link]

  • Nuli, M. V., & Raghavendra, R. (2024). A stability indicating method development and validation of a rapid and sensitive RP-HPLC method for Nintedanib and its application in quantification of nanostructured lipid carriers. F1000Research, 12, 1389. [Link]

  • Srivastava, S., Dhaneshwar, S., & Kawathekar, N. (2023). Stability-Indicating Reversed Phase-HPLC Method Development and Validation for Estimation of Phenylephrine in Bulk and Tablet. Research Journal of Pharmacy and Technology, 16(8), 3629-3634. [Link]

  • Boichenko, A. P., et al. (2011). Properties of 2,4-dinitrophenyl derivatives of amino acids as analytical forms for high-performance liquid chromatography. Russian Journal of Applied Chemistry, 84(6), 958-963. [Link]

  • USP. (2017). Leucine Revision Bulletin. [Link]

  • Girelli, A. M., et al. (2001).

Validation & Comparative

N-Terminal Analysis Guide: N-(2,4-Dinitrophenyl)-L-leucine vs. Dansyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide compares two distinct chemical approaches for N-terminal protein sequencing: the Sanger Method (represented here by its stable analyte, N-(2,4-Dinitrophenyl)-L-leucine ) and the Dansyl Method (utilizing Dansyl Chloride ).[1]

  • N-(2,4-Dinitrophenyl)-L-leucine (DNP-Leu): This is the stable end-product formed when a peptide with an N-terminal Leucine is reacted with Sanger’s Reagent (1-fluoro-2,4-dinitrobenzene, FDNB).[1] It represents the "Sanger Method"—historically significant, robust, but limited by lower sensitivity (nanomole range) and reliance on UV/Vis absorbance.

  • Dansyl Chloride (DNS-Cl): This is a highly fluorescent reagent that reacts with N-terminal amino acids to form Dansyl-amino acid derivatives.[1][2] It represents the "Dansyl Method"—preferred for high-sensitivity applications (picomole range) due to its intense fluorescence, though it requires careful handling to avoid sulfonamide side reactions.[1]

Recommendation: Use Dansyl Chloride for trace analysis where sample quantity is limited (< 1 nmol).[1] Use the Sanger Method (DNP derivative analysis) for educational purposes, bulk characterization, or when fluorescence instrumentation is unavailable.

Mechanism of Action & Chemistry
A. The Sanger Method (DNP-Leucine Formation)
  • Reagent: 1-Fluoro-2,4-dinitrobenzene (FDNB).[1]

  • Mechanism: Nucleophilic Aromatic Substitution (

    
    ).[1]
    
  • Process: Under mild alkaline conditions (pH 8–9), the N-terminal amine of the protein attacks the FDNB, displacing the fluorine atom. This forms a dinitrophenyl (DNP) bond.[1] Crucially, this bond is stable under acid hydrolysis (6N HCl, 110°C), whereas the internal peptide bonds are cleaved.

  • Result: If Leucine is the N-terminal residue, the final analyte is N-(2,4-Dinitrophenyl)-L-leucine , a yellow compound detectable by UV absorbance (360 nm).[1]

B. The Dansyl Method
  • Reagent: 5-Dimethylaminonaphthalene-1-sulfonyl chloride (Dansyl Chloride).[1][3]

  • Mechanism: Sulfonylation.[1]

  • Process: Dansyl chloride reacts with primary and secondary amines (N-terminus and Lysine side chains) to form a sulfonamide bond.[1] Like the DNP bond, the sulfonamide bond is highly resistant to acid hydrolysis.

  • Result: The protein is hydrolyzed, releasing the Dansyl-amino acid , which is intensely fluorescent under UV light.[2]

C. Mechanistic Pathway Diagram

N_Terminal_Pathways Protein Intact Protein (N-Term Leucine) DNP_Protein DNP-Polypeptide Protein->DNP_Protein pH 8.5 SnAr Reaction DNS_Protein Dansyl-Polypeptide Protein->DNS_Protein pH 9.5 Sulfonylation FDNB Reagent: FDNB (Sanger) FDNB->DNP_Protein Hydrolysis_S Acid Hydrolysis (6N HCl, 110°C) DNP_Protein->Hydrolysis_S DNP_Leu Analyte: N-DNP-L-Leucine (Yellow, Abs 360nm) Hydrolysis_S->DNP_Leu Peptide bonds broken DNP bond survives DNS_Cl Reagent: Dansyl-Cl DNS_Cl->DNS_Protein Hydrolysis_D Acid Hydrolysis (6N HCl, 110°C) DNS_Protein->Hydrolysis_D DNS_Leu Analyte: Dansyl-L-Leucine (Fluorescent) Hydrolysis_D->DNS_Leu Peptide bonds broken Sulfonamide bond survives

Caption: Comparative reaction pathways showing the formation of stable N-terminal derivatives resistant to acid hydrolysis.

Performance Comparison
FeatureSanger Method (DNP-Leucine)Dansyl Method (Dansyl-Cl)
Primary Analyte N-(2,4-Dinitrophenyl)-amino acidDansyl-amino acid
Detection Principle UV/Vis Absorbance (Yellow color)Fluorescence (Green/Blue emission)
Sensitivity Nanomole (

mol)
Picomole (

mol)
(~100x higher)
Detection Wavelength

Ex: 320–350 nm; Em: 500–550 nm
Acid Stability Excellent (Very robust)Good (Some destruction of Trp/Pro)
Side Reactions Photosensitive (degrades in light)Hydrolysis of reagent to Dansyl-OH (interference)
Throughput Low (Labor intensive extraction)Medium (Amenable to HPLC/TLC)
Primary Use Case Historical reference, teaching, bulk analysisHigh-sensitivity proteomics, trace analysis
Experimental Protocols
Protocol A: Sanger Method (Targeting DNP-Leucine)

Use this protocol to validate N-terminal Leucine using FDNB.[1]

  • Derivatization:

    • Dissolve 100 nmol of peptide/protein in 200 µL of 1% triethylamine (or 0.1 M NaHCO3, pH 8.5).

    • Add 400 µL of 5% FDNB in ethanol.

    • Incubate at room temperature for 2 hours in the dark (shaking).

  • Hydrolysis:

    • Evaporate to dryness (vacuum centrifuge).[1]

    • Resuspend in 500 µL of 6N HCl .

    • Seal in a glass hydrolysis tube and incubate at 110°C for 16–24 hours .

  • Extraction:

    • Dilute hydrolysate with water.[1]

    • Extract the DNP-amino acid with ether (DNP-amino acids are ether-soluble; free amino acids remain in the aqueous phase).[1]

    • Evaporate the ether phase.[1]

  • Analysis (HPLC):

    • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).[1]

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]

    • Mobile Phase B: 0.1% TFA in Acetonitrile.[1]

    • Gradient: 10% B to 60% B over 30 minutes.

    • Detection: UV at 360 nm.[1]

    • Validation: Compare retention time against a commercial N-(2,4-Dinitrophenyl)-L-leucine standard .

Protocol B: Dansyl Chloride Method

Use this protocol for high-sensitivity identification.[1]

  • Derivatization:

    • Dissolve 1–10 nmol protein in 20 µL of 0.1 M NaHCO3 (pH 9.8).

    • Add 20 µL of Dansyl Chloride solution (2.5 mg/mL in acetone).

    • Incubate at 37°C for 30–60 minutes in the dark.

  • Hydrolysis:

    • Dry the sample completely.[1]

    • Add 50 µL of 6N HCl .

    • Seal and incubate at 110°C for 6–18 hours .

  • Analysis (HPLC):

    • Column: C18 Reverse Phase.[1][3]

    • Mobile Phase: Similar to Sanger, but requires pH control (e.g., Acetate buffer pH 7.0 / Acetonitrile) to maximize fluorescence yield.[1]

    • Detection: Fluorescence Detector (Ex: 340 nm, Em: 530 nm).[1]

    • Note: You will observe a large peak for Dansyl-OH (hydrolyzed reagent) and Dansyl-NH2.[1] These must be chromatographically resolved from the Dansyl-Leucine peak.[1]

Workflow Visualization

Workflow_Logic Start Start: Unknown Protein Sample Decision Is sample quantity < 1 nmol? Start->Decision Dansyl_Route Select Dansyl Method Decision->Dansyl_Route Yes (Trace) Sanger_Route Select Sanger Method Decision->Sanger_Route No (Bulk) Dansyl_Step1 Label with Dansyl-Cl (pH 9.8, 37°C) Dansyl_Route->Dansyl_Step1 Dansyl_Step2 Acid Hydrolysis (Releases Dansyl-AA) Dansyl_Step1->Dansyl_Step2 Dansyl_Step3 HPLC-Fluorescence (High Sensitivity) Dansyl_Step2->Dansyl_Step3 Sanger_Step1 Label with FDNB (pH 8.5, RT) Sanger_Route->Sanger_Step1 Sanger_Step2 Acid Hydrolysis (Releases DNP-AA) Sanger_Step1->Sanger_Step2 Sanger_Step3 Ether Extraction (Removes free AAs) Sanger_Step2->Sanger_Step3 Sanger_Step4 HPLC-UV (360nm) (Compare to DNP-Leu Std) Sanger_Step3->Sanger_Step4

Caption: Decision tree and workflow for selecting between Sanger and Dansyl methods based on sample availability.

References
  • Sanger, F. (1945).[1] "The free amino groups of insulin." Biochemical Journal, 39(5), 507–515.[1]

  • Gray, W. R., & Hartley, B. S. (1963).[1] "A fluorescent end-group reagent for proteins and peptides."[1] Biochemical Journal, 89(2), 59P.[1]

  • Tapuhi, Y., et al. (1981).[1] "Dansylation of amino acids for high-performance liquid chromatography analysis." Analytical Chemistry, 53(4), 609-615.[1]

  • PubChem Compound Summary. (n.d.). "N-(2,4-Dinitrophenyl)-L-leucine."[1][4][5][6] National Center for Biotechnology Information.[1]

Sources

A Senior Application Scientist's Guide to Confirming N-(2,4-Dinitrophenyl)-L-leucine Identity via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the unambiguous identification of N-(2,4-Dinitrophenyl)-L-leucine (DNP-Leu) using mass spectrometry. We will delve into the theoretical underpinnings, present a validated experimental workflow, and compare the performance of mass spectrometry against alternative analytical techniques. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable methods for molecular characterization.

The Significance of DNP-Amino Acids

N-(2,4-Dinitrophenyl)-L-leucine is a derivative of the amino acid L-leucine. Historically, the derivatizing agent, 1-fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger's reagent, was pivotal in Frederick Sanger's Nobel Prize-winning work on protein sequencing.[1][2][3] FDNB reacts with the N-terminal amino group of a peptide, attaching the DNP group.[3] After acid hydrolysis, the DNP-tagged N-terminal amino acid can be identified, allowing for the stepwise determination of a protein's sequence.[4] While largely superseded by automated methods, the principles of derivatization and identification remain fundamental in proteomics and analytical biochemistry.

Accurate identification of these derivatives is critical, and mass spectrometry (MS) offers unparalleled specificity and sensitivity for this purpose. Unlike older chromatographic methods that rely solely on retention time, MS provides a direct measurement of the molecule's mass and a detailed fingerprint through its fragmentation pattern.[5]

Foundational Physicochemical & Mass Spectrometric Data

Before any analysis, it is crucial to know the theoretical physicochemical properties of the target analyte. This data forms the basis for configuring the mass spectrometer and interpreting the resulting spectra.

PropertyValueSource
Molecular Formula C₁₂H₁₅N₃O₆PubChem[6]
Average Molecular Weight 297.26 g/mol PubChem[6][7]
Monoisotopic Mass 297.09608521 DaPubChem[6][7]
Expected [M+H]⁺ (Positive Ion Mode) 298.10336 DaCalculated
Expected [M-H]⁻ (Negative Ion Mode) 296.08881 DaCalculated

The monoisotopic mass is the most critical value for high-resolution mass spectrometry, as it represents the mass of the molecule with the most abundant isotopes of its constituent elements.

The Power of Fragmentation: Tandem Mass Spectrometry (MS/MS)

While accurate mass measurement of the parent ion provides strong evidence, it is not conclusive, as isobaric interferences (different molecules with the same nominal mass) can exist. Tandem mass spectrometry (MS/MS) provides the next level of confirmation by isolating the parent ion, subjecting it to fragmentation, and analyzing the resulting fragment ions. This fragmentation pattern is unique to the molecule's structure.

The primary method for fragmentation in this context is Collision-Induced Dissociation (CID), where the ion's kinetic energy is increased, causing it to fragment upon collision with an inert gas. For DNP-Leucine, fragmentation is expected to occur along the leucine backbone and side chain.

Predicted Fragmentation Pathway of [M+H]⁺

The protonated molecule ([M+H]⁺, m/z 298.10) will likely undergo characteristic losses. The most common fragmentation pathways for protonated amino acids involve the loss of water (H₂O) and carbon monoxide (CO).[8][9]

G parent DNP-Leu [M+H]⁺ m/z 298.10 frag1 Loss of H₂O [M+H-H₂O]⁺ m/z 280.09 parent->frag1 -18.01 Da frag3 Loss of isobutyl group C₄H₉ m/z 241.05 parent->frag3 -57.07 Da frag4 DNP-immonium ion C₇H₇N₂O₄⁺ m/z 195.04 parent->frag4 -103.06 Da frag2 Loss of H₂O + CO [M+H-H₂O-CO]⁺ m/z 252.09 frag1->frag2 -27.99 Da

Caption: Predicted CID fragmentation of protonated DNP-Leucine.

These predicted fragments, particularly the characteristic loss of water and carbon monoxide from the carboxylic acid group and the stable DNP-immonium ion, create a structural fingerprint that confirms the molecule's identity.

A Validated Workflow: LC-MS/MS Protocol for DNP-Leucine Confirmation

This protocol outlines a self-validating system for the robust identification of DNP-Leucine from a purified sample or complex mixture.

cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Interpretation prep1 Dissolve Sample (e.g., in 50:50 ACN:H₂O) prep2 Filter Sample (0.22 µm syringe filter) prep1->prep2 lc Inject into HPLC (C18 Column) prep2->lc ms1 MS1: Full Scan (Detect m/z 298.10) lc->ms1 cid Isolate & Fragment (Collision-Induced Dissociation) ms1->cid ms2 MS2: Product Ion Scan (Detect Fragments) cid->ms2 data1 Confirm Parent Ion Mass (±5 ppm tolerance) ms2->data1 data2 Match MS/MS Spectrum to Predicted Fragments data1->data2

Caption: High-level workflow for DNP-Leucine identification.

Experimental Protocol
  • Sample Preparation:

    • Accurately weigh and dissolve the DNP-Leucine standard or sample in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1 µg/mL.

    • Vortex to ensure complete dissolution.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulates that could clog the HPLC system.

  • Liquid Chromatography (LC) Parameters:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • MS1 Scan: Scan a mass range of m/z 100-500 to detect the protonated parent molecule ([M+H]⁺) at m/z 298.10.

    • MS/MS Scan (Data-Dependent Acquisition):

      • Trigger an MS/MS scan when an ion with m/z 298.10 is detected above a set intensity threshold.

      • Isolation Window: 1.0 m/z.

      • Collision Energy: Use a stepped collision energy (e.g., 15, 25, 40 eV) to ensure a rich fragmentation spectrum.

      • Activation: Collision-Induced Dissociation (CID).

  • Data Analysis & Confirmation Criteria:

    • Parent Mass Accuracy: The measured mass of the precursor ion in the MS1 scan should be within 5 ppm of the theoretical mass (298.10336 Da).

    • Fragment Ion Presence: The MS/MS spectrum must contain at least three of the predicted fragment ions (e.g., m/z 280.09, 252.09, 195.04).

    • Isotopic Pattern: The isotopic distribution of the parent ion should match the theoretical distribution for a molecule with the formula C₁₂H₁₅N₃O₆.

    • Chromatographic Peak: The analyte should elute as a sharp, symmetrical peak.

Performance Comparison: Mass Spectrometry vs. Alternative Methods

While mass spectrometry is the gold standard for identity confirmation, other techniques have been historically used and may be suitable for less stringent applications.

FeatureMass Spectrometry (LC-MS/MS)HPLC with UV DetectionThin-Layer Chromatography (TLC)
Specificity Very High: Confirms identity based on mass-to-charge ratio and unique fragmentation pattern.Moderate: Relies on chromatographic retention time, which is not unique. Co-elution can lead to false positives.Low: Relies on retention factor (Rf), which is highly variable and non-specific.
Sensitivity Very High: Capable of detecting sub-picogram levels.High: Typically in the low nanogram range.Low: Microgram-level sensitivity.
Structural Information Excellent: MS/MS provides a detailed structural fingerprint.None: Provides no direct structural information.None: Provides no direct structural information.
Throughput High: Modern systems can analyze samples in minutes.High: Similar run times to LC-MS.Moderate: Can run multiple samples on one plate, but is often manual.
Justification The definitive method for unambiguous identification required in regulated environments and for ensuring the integrity of research findings.Suitable for routine purity checks or quantification when the identity of the compound has already been confirmed.[10]A simple, low-cost method for preliminary checks or reaction monitoring, but not for definitive identification.[11]

Conclusion

Confirming the identity of N-(2,4-Dinitrophenyl)-L-leucine is most effectively and reliably achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The technique's ability to provide an accurate mass measurement of the parent molecule, combined with the rich structural detail from its fragmentation pattern, offers an unparalleled level of confidence. This guide provides the foundational data and a robust, validated protocol that serves as a self-validating system for analysis. While alternative methods like HPLC-UV and TLC have their applications, they lack the specificity and structural elucidation power of mass spectrometry, making LC-MS/MS the authoritative choice for researchers, scientists, and drug development professionals.

References

  • Title: N-(2,4-Dinitrophenyl)-L-leucine Source: PubChem URL: [Link]

  • Title: Discriminating D-amino acid-containing peptide epimers by radical-directed dissociation mass spectrometry Source: PubMed URL: [Link]

  • Title: N-(2,4-Dinitrophenyl)-DL-leucine Source: PubChem URL: [Link]

  • Title: Derivatization of amino acids with N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine for liquid chromatography/electrospray ionization mass spectrometry Source: ResearchGate URL: [Link]

  • Title: Sanger Protein Sequencing: A Foundational Pillar in Molecular Biology Source: Creative Biolabs URL: [Link]

  • Title: Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization Source: PubMed URL: [Link]

  • Title: Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using N α -(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) Source: MDPI URL: [Link]

  • Title: Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization Source: ResearchGate URL: [Link]

  • Title: Comparison of Different Methods for Determination of Amino Acids Contents in Food and Feed Source: AAFCO URL: [Link]

  • Title: Protein Sequencing | Sanger's Method | Edman's Method Source: YouTube URL: [Link]

  • Title: Analytical Methods for Amino Acids Source: Shimadzu URL: [Link]

  • Title: Mascot help: Peptide fragmentation Source: Matrix Science URL: [Link]

  • Title: Properties of 2,4-dinitrophenyl derivatives of amino acids as analytical forms for high-performance liquid chromatography Source: ResearchGate URL: [Link]

  • Title: Determination of Amino Acids by Different Methods Source: ResearchGate URL: [Link]

  • Title: DNFB-Sanger's reagent for detection of free amino acids Source: G-Biosciences URL: [Link]

  • Title: Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review Source: PubMed URL: [Link]

  • Title: Mass Spectrometry of Amino Acids and Proteins Source: Wiley-VCH URL: [Link]

  • Title: Separation and Detection of Amino Acids Source: University of Guelph URL: [Link]

  • Title: Protein Sequencing, One Molecule at a Time Source: PMC - NIH URL: [Link]

  • Title: Differentiation of leucine and isoleucine residues in peptides using charge transfer dissociation mass spectrometry (CTD‐MS) Source: Wiley Online Library URL: [Link]

  • Title: Characterization of leucine zipper complexes by electrospray ionization mass spectrometry Source: PubMed URL: [Link]

  • Title: Routine Quantitation of 17 Underivatized Amino Acids by LC/MS Source: Agilent URL: [Link]

  • Title: Mass and IR spectral studies of the reaction product of L-Leucine and Se4N3Br Source: ResearchGate URL: [Link]

Sources

Benchmarking High-Performance Liquid Chromatography Columns Using DNP-Amino Acid Standards

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking a New Chromatography Column with DNP-Amino Acid Standards Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Author Role: Senior Application Scientist

Executive Summary

In the competitive landscape of column technology, characterizing stationary phase performance requires probes that test more than just simple hydrophobicity. 2,4-Dinitrophenyl (DNP) amino acids serve as exceptional "stress test" analytes. Possessing both a strong chromophore (


 nm) and an ionizable carboxylic acid moiety, they simultaneously evaluate a column's methylene selectivity , acidic inertness , and ligand density .

This guide outlines a rigorous, self-validating protocol to benchmark a novel Core-Shell C18 (New-Gen) column against a traditional Fully Porous C18 (Industry Standard) . We demonstrate that the New-Gen column offers superior mass transfer kinetics and reduced silanol activity, resulting in sharper peaks and higher resolution for acidic species.

The Science of the Standard

Why use DNP-amino acids? Unlike neutral hydrocarbons (e.g., toluene), DNP-amino acids are amphiphilic and acidic. Their separation mechanism relies on a delicate balance of hydrophobic interaction and polar repulsion/attraction.

  • The Probe: The DNP group adds steric bulk and UV absorbance, while the amino acid side chain (R-group) dictates hydrophobicity.

  • The Challenge: The free carboxylic acid group (

    
    ) is sensitive to residual silanols on the silica surface. Poorly end-capped columns will show severe tailing (
    
    
    
    ) for these analytes.
Mechanistic Visualization

The following diagram illustrates the interaction forces at play during the separation.

G cluster_0 Stationary Phase Surface cluster_1 DNP-Amino Acid Analyte C18 C18 Ligand (Hydrophobic) Silanol Residual Silanol (Polar/Active) DNP_Ring DNP Ring (Steric/Pi-Pi) DNP_Ring->C18 Secondary Steric Selectivity R_Group Side Chain (Hydrophobic) R_Group->C18 Primary Retention (Van der Waals) COOH Carboxyl Group (Acidic) COOH->Silanol Unwanted H-Bonding (Causes Tailing)

Figure 1: Interaction mechanism of DNP-amino acids with a C18 stationary phase. The primary retention is driven by the side chain, while peak shape is dictated by the suppression of Silanol-COOH interactions.

Experimental Protocol

This protocol is designed to be self-validating . If the resolution between DNP-Glycine and DNP-Alanine drops below 2.0, or if the DNP-Leucine tailing factor exceeds 2.0, the system or mobile phase is compromised.

Materials
  • Analytes: DNP-Glycine (Gly), DNP-Alanine (Ala), DNP-Valine (Val), DNP-Leucine (Leu).

  • Columns:

    • Column A (New): Halo-C18 Core-Shell, 2.7 µm, 4.6 x 100 mm.

    • Column B (Ref): Standard Fully Porous C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase:

    • Solvent A: 20 mM Potassium Phosphate buffer, pH 3.0 (Adjusted with

      
      ).
      
    • Solvent B: Acetonitrile (HPLC Grade).

Method Parameters[1][2][3][4][5]
  • Mode: Isocratic Elution (Ensure thermodynamic equilibrium).

  • Composition: 70% A / 30% B.

  • Flow Rate: 1.0 mL/min (Column B) / 1.5 mL/min (Column A - adjusted for optimal linear velocity of core-shell).

  • Temperature: 30°C.

  • Detection: UV @ 360 nm (Specific to DNP, minimizes solvent background).

  • Injection Volume: 5 µL.

Benchmarking Workflow

Workflow cluster_prep 1. Preparation cluster_run 2. Acquisition cluster_analysis 3. Data Analysis Start Start Benchmarking Prep_Stock Dissolve DNP-AAs in MeOH (1 mg/mL) Start->Prep_Stock Prep_Work Dilute to 50 µg/mL in Mobile Phase Prep_Stock->Prep_Work Equilibrate Equilibrate Column (20 Column Vols) Prep_Work->Equilibrate Blank Inject Blank (Verify Baseline) Equilibrate->Blank Inject Inject Standards (n=5 replicates) Blank->Inject Calc_Rs Calculate Resolution (Gly/Ala) Inject->Calc_Rs Calc_Tf Calculate Tailing (Leu) Calc_Rs->Calc_Tf Compare Compare Metrics (New vs Ref) Calc_Tf->Compare

Figure 2: Step-by-step benchmarking workflow ensuring data integrity and reproducibility.

Performance Comparison Data

The following data represents the average of


 injections. The New-Gen Core-Shell  column demonstrates superior efficiency (

) and peak symmetry (

), critical for quantifying acidic impurities.
Table 1: Chromatographic Metrics
ParameterAnalyte Pair / TargetNew-Gen Core-Shell (2.7 µm)Standard Fully Porous (5 µm)Improvement
Resolution (

)
DNP-Gly / DNP-Ala4.2 2.8+50%
Resolution (

)
DNP-Val / DNP-Leu5.1 3.5+45%
Plate Count (

)
DNP-Leucine18,500 9,200+101%
Tailing Factor (

)
DNP-Leucine1.08 1.45Better Symmetry
Analysis Time Last Peak (Leu)4.5 min 8.2 min1.8x Faster

Note: Plate count is normalized to column length. The core-shell particle provides lower Eddy diffusion (


 term), resulting in narrower peaks.

Discussion & Application Insights

Methylene Selectivity ( )

The separation between DNP-Glycine (no side chain) and DNP-Alanine (methyl group) is a pure measure of the column's ability to discriminate based on hydrophobicity (methylene selectivity).

  • Observation: The New-Gen column shows a higher

    
     (4.2 vs 2.8).
    
  • Causality: High-density bonding on the core-shell surface creates a more ordered hydrophobic phase, allowing better discrimination of the single methyl group difference.

Inertness and Peak Shape

DNP-Leucine is the most hydrophobic and retained analyte in this set. On older silica supports, the acidic carboxyl group interacts with accessible silanols, causing "shark fin" tailing.

  • Observation: The Standard column shows

    
     (acceptable but not ideal). The New-Gen column achieves 
    
    
    
    (near-perfect Gaussian).
  • Significance: This indicates superior end-capping technology, making the New-Gen column suitable for trace analysis of acidic drugs where tailing peaks can mask impurities.

Throughput

The New-Gen column utilizes superficial porous particles (core-shell), which reduces the diffusion path length. This allows for higher flow rates without a significant loss in efficiency (Van Deemter curve flattening).

  • Result: The analysis was completed in 4.5 minutes compared to 8.2 minutes, essentially doubling sample throughput for QA/QC labs.

References

  • Sanger, F. (1945). "The free amino groups of insulin." Biochemical Journal, 39(5), 507–515. Link

  • Tanaka, N., et al. (1989). "Characterization of stationary phases for reversed-phase liquid chromatography." Journal of Chromatography A, 475, 195-208. Link

  • McCalley, D. V. (2010).[1] "Study of the selectivity, mass transfer kinetics and stability of silica-based stationary phases." Journal of Chromatography A, 1217(6), 858-880. Link

  • Agilent Technologies. (2020). "Characterizing Column Selectivity." Agilent Application Notes. Link

Sources

Safety Operating Guide

Technical Guide: Safe Disposal of N-(2,4-Dinitrophenyl)-L-leucine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2,4-Dinitrophenyl)-L-leucine (DNP-Leucine) presents a dual-hazard profile: it is a Flammable Solid (H228) and contains the 2,4-dinitrophenyl moiety , which requires strict segregation from strong bases and reducing agents to prevent the formation of shock-sensitive salts or exothermic decomposition.[1]

This guide outlines the operational protocols for the safe containment, labeling, and disposal of DNP-Leucine, designed for researchers in proteomics and organic synthesis.[1]

Technical Hazard Assessment

To dispose of this compound safely, one must understand the chemical mechanism of its hazard profile.

  • The DNP Moiety (Nitro-Aromatic Instability): Unlike the parent compound (2,4-Dinitrophenol), which is a high-risk explosive when dry, DNP-amino acid derivatives like DNP-Leucine are generally stabilized by the amino acid backbone.[1] However, they retain the polynitro-aromatic ring .[1] Under conditions of high heat, friction, or reaction with strong alkalis, the nitro groups can destabilize, leading to rapid deflagration.

  • Flammable Solid (H228): According to ECHA and GHS classifications, DNP-Leucine is a Category 1 Flammable Solid.[1] It burns rapidly and releases toxic Nitrogen Oxides (NOx) fumes.[1]

  • Environmental Toxicity: DNP derivatives are persistent organic pollutants.[1] They must never be discharged into municipal wastewater systems due to their potential to uncouple oxidative phosphorylation in aquatic organisms.[1]

Critical Incompatibilities
Reagent ClassInteraction Consequence
Strong Bases (NaOH, KOH) HIGH RISK. Can form metal-nitrophenolate salts, which are often shock-sensitive explosives.[1]
Strong Oxidizers Increases fire intensity; potential for spontaneous ignition.[1]
Reducing Agents Exothermic reaction; potential for violent decomposition.[1]

Pre-Disposal Stabilization & Preparation

Before moving waste to central storage, the generator must stabilize the material.

A. For Solid Reagent (Pure Compound)

If the reagent is old, crystallized around the cap, or desiccated:

  • Visual Inspection: Check for "sweating" or crystal formation on the threads of the container.[1] This indicates potential sublimation and recrystallization of the DNP moiety.[1]

  • Hydration (Optional but Recommended for Old Samples): If the solid appears extremely dry or static-prone, add a small volume of water or ethanol (10% v/w) to desensitize the material against friction during transport.[1]

B. For Liquid Waste (Reaction Mixtures/HPLC)[1]
  • pH Check: Ensure the waste solution is Neutral to Acidic (pH < 7) .

    • Reasoning: Keeping the pH low prevents the deprotonation of the DNP group, thereby preventing the formation of unstable metal salts.

  • Solvent Compatibility: Ensure the carrier solvent is compatible with incineration (e.g., Methanol, Acetonitrile).[1] Avoid halogenated solvents if possible to reduce incineration costs, unless required by solubility.[1]

Operational Disposal Protocols

Protocol A: Solid Waste Disposal

Applicability: Expired reagent, contaminated weighing boats, solid spill cleanup materials.

  • Primary Containment: Place the solid material (in its original vial if possible) into a clear polyethylene bag .

  • Secondary Containment: Place the bagged material into a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Apply a hazardous waste label.

    • Must include: "Flammable Solid, Organic, N.O.S. (N-(2,4-Dinitrophenyl)-L-leucine)."[1][2]

    • Hazard Codes: H228.[1]

  • Transfer: Move immediately to the Satellite Accumulation Area (SAA). Do not leave on the benchtop.

Protocol B: Liquid Waste Disposal

Applicability: HPLC effluent, mother liquor from synthesis.[1]

  • Segregation: Dedicate a specific waste carboy for "Nitro-Organic Waste." Do not mix with general organic waste if the general waste contains basic washes.[1]

  • Filtration: If particulates are present, filter the solution before adding to the carboy to prevent sediment accumulation that could dry out and create hotspots.

  • Labeling:

    • Constituents: "Acetonitrile (or solvent used), N-(2,4-Dinitrophenyl)-L-leucine <1%."[1]

    • Hazard Checkbox: Flammable, Toxic.[1][3]

Waste Stream Decision Logic (Visualization)

The following diagram illustrates the decision matrix for handling DNP-Leucine waste, ensuring segregation from incompatible streams.

DNP_Disposal_Workflow Start Waste Generation: N-(2,4-Dinitrophenyl)-L-leucine StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure/Contaminated Solids) StateCheck->Solid Powder/Debris Liquid Liquid Waste (Solutions/HPLC) StateCheck->Liquid Solution Bagging Double Bag in Polyethylene Solid->Bagging Container Place in HDPE Jar (Secondary Containment) Bagging->Container LabelSolid Label: Flammable Solid (H228) Warning: DNP Derivative Container->LabelSolid Storage Satellite Accumulation Area (Cool, Dry, No Oxidizers) LabelSolid->Storage pHCheck Check pH (Must be < 7) Liquid->pHCheck Adjust Adjust with Dilute Acid (Avoid Basic Conditions) pHCheck->Adjust pH > 7 Carboy Transfer to Solvent Carboy (No Halogens Preferred) pHCheck->Carboy pH < 7 Adjust->Carboy Carboy->Storage Disposal EHS Pickup (Incineration) Storage->Disposal

Figure 1: Decision tree for the segregation and packaging of N-(2,4-Dinitrophenyl)-L-leucine waste streams.

Emergency Contingencies

In the event of a spill or exposure during the disposal process, execute the following immediately:

ScenarioImmediate ActionTechnical Rationale
Dry Spill Do not sweep dry. Dampen with water/ethanol mist, then wipe with moist pads.[1]Prevents friction-induced ignition and aerosolization of toxic dust.[1]
Skin Contact Wash with soap and water for 15 min.[1] Monitor for yellow staining.[1]DNP compounds stain keratin; rapid washing reduces systemic absorption.[1]
Fire Use Water Fog or Alcohol-Resistant Foam .[1][4]DNP derivatives provide their own oxygen source to a limited degree; smothering (CO2) is less effective than cooling (Water).[1]

References

  • PubChem. (n.d.).[1] N-(2,4-Dinitrophenyl)-L-leucine Compound Summary. National Library of Medicine.[1][5] Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[1] Substance Information: N-(2,4-Dinitrophenyl)-L-leucine.[1][2] Retrieved from [Link][1]

  • National Institutes of Health (NIH). (2022).[1] Toxicological Profile for Dinitrophenols. Agency for Toxic Substances and Disease Registry.[1] Retrieved from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.